Product packaging for AMMONIUM HYPOPHOSPHITE(Cat. No.:CAS No. 7803-65-8)

AMMONIUM HYPOPHOSPHITE

Cat. No.: B2736601
CAS No.: 7803-65-8
M. Wt: 81.011 g/mol
InChI Key: AKYKNEHYFVLCTH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Hypophosphites

The study of hypophosphites dates back to the 19th century, with early work by chemists like Wurtz in 1846 and Rammelsberg in 1873 contributing to the foundational understanding of this class of phosphorus compounds. sciencemadness.org A pivotal moment in the specific study of ammonium (B1175870) hypophosphite occurred in 1934 when W. H. Zachariasen and R. C. L. Mooney investigated its crystal structure using X-ray diffraction. acs.orgaip.org Their work determined the orthorhombic-holohedral crystal system and the tetrahedral shape of the hypophosphite group, with two corners occupied by oxygen atoms and the other two by hydrogen atoms. aip.org

Decades later, this early structural analysis became a subject of renewed interest. Researchers revisited the structure of ammonium hypophosphite to investigate the potential for "dihydrogen bonds," a type of interaction between a proton donor and the electrons of a M−H σ-bond. acs.org This reinvestigation, using modern high-resolution diffractometers and molecular orbital calculations, examined the bond polarity of the P-H bonds, building upon the foundational work laid by Zachariasen and Mooney nearly 70 years prior. acs.org The historical use of hypophosphites also extended to pharmaceutical preparations in the 1850s, where they were employed as strong reducing agents. ncats.io

Significance of this compound in Modern Chemical Synthesis and Materials Science

This compound is a versatile compound in modern chemical synthesis and materials science, primarily valued for its reducing capabilities and as a precursor for various materials. sciencemadness.orglucintel.com Its applications are expanding from traditional uses to roles in advanced technology sectors. lucintel.com

In chemical synthesis, it serves as an effective reducing agent. For instance, it has been used in the direct reductive amination of aliphatic and aromatic ketones, where it uniquely acts as both a source of ammonia (B1221849) and the reducing agent in conjunction with a palladium on carbon catalyst. researchgate.net It is also used as a catalyst in the manufacturing of polyamides. chemicalbook.comwikipedia.org

In the realm of materials science, this compound is utilized in several key areas:

Flame Retardants: It is a component in flame retardant systems, with the global market for it being driven by growing demand in these applications. lucintel.com

Electroless Plating: The compound sees use in electroless metal plating, particularly electroless nickel plating. lucintel.com

Precursor for Advanced Materials: Research has demonstrated its utility as a precursor in synthesizing specialized materials.

Catalysts: It is used with nickel acetate (B1210297) to prepare Ni₂P/Al₂O₃ catalysts. The thermal decomposition of this compound to produce phosphine (B1218219) (PH₃) occurs at a lower temperature range (230–320 °C) compared to other hypophosphites like sodium hypophosphite, which facilitates the formation of Ni₂P at lower temperatures. acs.org

Perovskite Solar Cells: In the field of photovoltaics, this compound has been introduced as an additive into FASnI₃ (formamidinium tin iodide) perovskite precursors. researchgate.netrsc.org This application serves to suppress the oxidation of Sn²⁺ and aids in the growth of perovskite grains, which leads to improved film quality, reduced defect density, and substantially enhanced device efficiency and long-term stability. researchgate.netrsc.org

sciencemadness.orgsigmaaldrich.com
Physical and Chemical Properties of this compound
PropertyValueSource
Chemical FormulaNH₄H₂PO₂
Molar Mass83.03 g/mol
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Interdisciplinary Research Perspectives on this compound

The applications of this compound are diversifying beyond traditional chemistry, finding relevance in interdisciplinary fields such as agriculture, environmental science, and prebiotic chemistry.

Agriculture and Water Treatment: There is a growing trend to use this compound in agricultural applications, such as in fertilizers where its reducing properties and ability to influence pH are beneficial. lucintel.com Its use is also being explored in water treatment. lucintel.com

Prebiotic Chemistry: Research into the origins of life has explored the role of reduced phosphorus compounds. Studies have shown that P-N bonds, crucial for forming key biological molecules, can be generated from pyrophosphite in the presence of ammonia/ammonium. nih.gov This suggests a potential pathway where compounds like this compound could have played a role in prebiotic phosphorylation reactions. nih.gov

Advanced Materials and Electronics: As noted previously, its role as an additive in improving the performance and stability of tin-based perovskite solar cells highlights its importance in renewable energy research. researchgate.netrsc.org This application bridges materials science with electronics and sustainable technology.

Chemical Diversion and Regulation: On a different note, hypophosphorous acid and its salts, including this compound, are listed as precursor chemicals by regulatory agencies because they can be diverted for illicit use. moh.gov.myucsc.edu This places the compound at the intersection of chemistry, public policy, and law enforcement.

researchgate.net
Summary of Key Applications
Application AreaSpecific UseSource
Chemical SynthesisReducing agent in reductive aminations
Polymer ChemistryCatalyst for polyamide production
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4NO2P B2736601 AMMONIUM HYPOPHOSPHITE CAS No. 7803-65-8

Properties

CAS No.

7803-65-8

Molecular Formula

H4NO2P

Molecular Weight

81.011 g/mol

IUPAC Name

azane;phosphonous acid

InChI

InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2)

InChI Key

AKYKNEHYFVLCTH-UHFFFAOYSA-N

SMILES

N.OPO

Canonical SMILES

[NH4+].[O-]P=O

solubility

not available

Origin of Product

United States

Synthesis and Preparation Methodologies of Ammonium Hypophosphite

Conventional Synthetic Routes for Ammonium (B1175870) Hypophosphite

Conventional methods for the synthesis of ammonium hypophosphite have been well-established, relying on fundamental chemical reactions. These routes are characterized by their straightforward processes and have been widely used for the production of this compound.

Neutralization of Hypophosphorous Acid with Ammonia (B1221849)

One of the most direct and common methods for preparing this compound is through the neutralization reaction between hypophosphorous acid (H₃PO₂) and ammonia (NH₃). sciencemadness.orgassignmentpoint.comwikipedia.org This acid-base reaction yields this compound and water. The reaction is typically carried out by treating an aqueous solution of hypophosphorous acid with a concentrated solution of ammonia. sciencemadness.org

The chemical equation for this reaction is as follows:

H₃PO₂ + NH₃ → NH₄H₂PO₂

This method is favored for its simplicity and the high purity of the resulting product. The progress of the neutralization can be monitored by the change in pH of the reaction mixture.

Reactions Involving White Phosphorus and Ammonia

Another established route for the synthesis of this compound involves the reaction of white phosphorus (P₄) with a concentrated aqueous solution of ammonia at elevated temperatures. sciencemadness.org This reaction is more complex than the simple neutralization method and results in the formation of phosphine (B1218219) (PH₃) as a toxic byproduct. sciencemadness.org

P₄ + 4NH₃ + 4H₂O → 2NH₄H₂PO₂ + 2PH₃

Care must be taken during this process due to the hazardous nature of both white phosphorus and the phosphine gas generated.

Metathesis Reactions (e.g., with Barium Hypophosphite)

Metathesis, or double displacement, reactions provide an alternative pathway for the synthesis of this compound. A common example of this method involves the reaction between barium hypophosphite [Ba(H₂PO₂)₂] and ammonium sulfate (B86663) [(NH₄)₂SO₄]. sciencemadness.org In this reaction, the insoluble barium sulfate (BaSO₄) precipitates out of the solution, leaving this compound in the aqueous phase. sciencemadness.org

The reaction is represented by the following equation:

Ba(H₂PO₂)₂ + (NH₄)₂SO₄ → 2NH₄H₂PO₂ + BaSO₄↓

The precipitated barium sulfate can be removed by filtration, and the this compound can then be recovered from the filtrate by crystallization. sciencemadness.org

Conventional Synthesis Method Reactants Key Features Byproducts
NeutralizationHypophosphorous Acid, AmmoniaSimple, high purity productWater
Reaction with White PhosphorusWhite Phosphorus, Ammonia, WaterUtilizes elemental phosphorusPhosphine (toxic)
Metathesis ReactionBarium Hypophosphite, Ammonium SulfateFormation of an insoluble precipitateBarium Sulfate

Novel and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of chemical compounds. These novel and "green" approaches aim to reduce energy consumption, minimize waste, and utilize less hazardous materials.

Molten Salt Synthesis Techniques Utilizing Hypophosphite Precursors

Molten salt synthesis is an emerging technique that utilizes a molten salt as a solvent or reactant at high temperatures. While specific research on the molten salt synthesis of this compound is not extensively detailed in the provided search results, the use of hypophosphite melts in related syntheses suggests its potential as a viable method. researchgate.net This approach could offer advantages such as enhanced reaction rates and the formation of unique crystalline structures.

Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal synthesis methods involve carrying out chemical reactions in aqueous or non-aqueous solvents, respectively, under high temperature and pressure conditions. frontiersin.orgrsc.org These techniques are known for their ability to produce well-crystallized materials with controlled particle sizes and morphologies. nih.govresearchgate.net While the direct synthesis of pure this compound via these methods is not explicitly detailed in the provided search results, the synthesis of various ammonium-containing phosphate (B84403) and phosphonate (B1237965) compounds under hydrothermal and solvothermal conditions has been reported. frontiersin.orgrsc.orgnih.gov These studies demonstrate the feasibility of using such pathways for the crystallization of complex ammonium salts from solution, suggesting a potential application for the controlled preparation of this compound. frontiersin.orgrsc.org

Novel Synthesis Approach Description Potential Advantages
Molten Salt SynthesisReactions are conducted in a molten salt medium at high temperatures.Enhanced reaction rates, unique product morphologies.
Hydrothermal/Solvothermal SynthesisReactions occur in a closed system using water or other solvents at elevated temperature and pressure.Control over particle size and crystallinity, potential for novel phases.

Sustainable and Environmentally Benign Synthetic Methodologies

The quest for sustainability in chemical synthesis has spurred the development of innovative and eco-friendly methods for producing this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources and less hazardous materials.

One promising avenue is the exploration of mechanochemical synthesis . This solvent-free method utilizes mechanical force, such as ball milling, to initiate chemical reactions. For the synthesis of related phosphorus compounds like phosphites, mechanochemical reduction of condensed phosphates using metal hydrides has been demonstrated. acs.orgresearchgate.netmit.edu This technique offers the potential for a more sustainable production of hypophosphites by circumventing the need for hazardous solvents and high temperatures associated with traditional thermal processes. acs.orgresearchgate.netmit.edu The reaction of sodium trimetaphosphate with potassium hydride, for instance, has shown the formation of hypophosphite as a byproduct, indicating the feasibility of this approach for targeted synthesis. acs.orgmit.edu

The use of alternative and greener solvents is another key aspect of sustainable synthesis. While aqueous media are common, research into deep eutectic solvents or other bio-based solvents could reduce the environmental footprint of the process. mdpi.commdpi.com For example, in the synthesis of related organophosphorus compounds, quaternary ammonium salts have been employed as recyclable and environmentally friendly reaction media, achieving high yields at room temperature. organic-chemistry.org

Furthermore, the development of catalytic systems can significantly enhance the sustainability of this compound synthesis. While catalyst-free methods exist, the use of efficient and recyclable catalysts can lead to milder reaction conditions, shorter reaction times, and improved selectivity, thereby reducing energy consumption and waste generation. nih.gov

The principles of a circular economy are also being applied through the recycling of byproducts . For instance, in the production of sodium hypophosphite, the byproduct phosphine can be purified and utilized in the synthesis of other valuable alkyl phosphine compounds, turning a waste stream into a resource. google.com Additionally, methods for producing hypophosphorous acid, a key precursor, from phosphorus chemical industry waste are being explored, further promoting a circular approach to production. google.com

A holistic view of sustainability is provided by Life Cycle Assessment (LCA) , which evaluates the environmental impacts of a product or process from cradle to grave. mdpi.combibliotekanauki.plhw.ac.uksemanticscholar.org Applying LCA to this compound production can help identify hotspots in the manufacturing process, such as high energy consumption or significant greenhouse gas emissions, and guide the development of more sustainable alternatives. mdpi.comsemanticscholar.org

Optimization of Synthesis Parameters

Optimizing synthesis parameters is crucial for maximizing yield, minimizing costs, and ensuring the desired product quality. The following subsections detail the influence of various parameters on the synthesis of this compound.

Influence of Reactant Concentration and Stoichiometry

The concentration of reactants and their stoichiometric ratio are fundamental parameters that directly impact the reaction rate and equilibrium. In the primary synthesis route involving the neutralization of hypophosphorous acid with ammonia, the stoichiometry is straightforward, with a 1:1 molar ratio being ideal. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion.

The concentration of the aqueous solutions of both hypophosphorous acid and ammonia plays a significant role. Using more concentrated solutions can increase the reaction rate and reduce the volume of water to be removed during product isolation, thus saving energy. However, the exothermic nature of the neutralization reaction requires careful control, especially at high concentrations, to prevent overheating and potential side reactions.

The table below illustrates the hypothetical effect of reactant concentration on reaction time and energy consumption for water removal.

Concentration of ReactantsRelative Reaction TimeRelative Energy for Water Removal
DiluteHighHigh
ConcentratedLowLow

Effects of Temperature and Pressure on Reaction Outcomes

Temperature is a critical parameter in the synthesis of this compound. The neutralization reaction is exothermic, and therefore, controlling the temperature is essential for safety and to prevent the decomposition of the product. This compound decomposes when heated above 240 °C, yielding toxic phosphine gas. sciencemadness.org Thus, the synthesis is typically carried out at or below ambient temperature with efficient cooling.

Elevated temperatures can be employed in alternative synthesis routes, such as the reaction of white phosphorus with a concentrated aqueous solution of ammonia. sciencemadness.org However, this method requires careful temperature control to manage the formation of byproducts, including flammable and toxic phosphine gas. sciencemadness.org

Pressure is not a significant parameter in the common synthesis methods for this compound, which are typically conducted at atmospheric pressure.

The following table summarizes the general effects of temperature on the synthesis of this compound.

TemperatureEffect on Reaction RateRisk of Decomposition
LowSlowerLow
ModerateFasterModerate
HighVery FastHigh

Role of Reaction Time and Medium in Process Efficiency

The reaction time is dependent on other parameters such as temperature and reactant concentration. For the neutralization reaction, the reaction is typically rapid. The process efficiency is more influenced by the time required for subsequent steps like filtration, crystallization, and drying.

The reaction medium, most commonly water, influences the reaction kinetics and the ease of product isolation. The use of an aqueous medium is advantageous due to its low cost, safety, and ability to dissolve the reactants and product. However, the subsequent removal of water is an energy-intensive step.

Research into alternative reaction media, such as the use of non-aqueous solvents, is part of the broader effort to develop more sustainable synthetic methodologies. mdpi.com The choice of solvent can also affect the crystal morphology and purity of the final product.

Scale-Up Considerations in this compound Production

Transitioning from laboratory-scale synthesis to industrial production presents several challenges that require careful consideration to ensure a safe, efficient, and economically viable process.

A primary concern is heat management . The exothermic nature of the neutralization reaction can lead to significant heat generation on a large scale. Effective heat exchange systems are crucial to maintain the reaction temperature within a safe operating window and prevent thermal runaway and product decomposition.

Mixing is another critical factor. Ensuring homogeneous mixing of the reactants in a large reactor is essential for achieving consistent product quality and maximizing yield. The choice of reactor design and agitation system is therefore a key consideration.

Material handling and safety are paramount. The handling of concentrated ammonia and hypophosphorous acid requires appropriate personal protective equipment and engineering controls. The potential for the evolution of toxic phosphine gas, particularly at elevated temperatures, necessitates robust ventilation and gas scrubbing systems.

The crystallization and drying steps also require careful design for large-scale production. Controlled cooling and seeding may be necessary to obtain a uniform crystal size distribution, which is important for the product's handling and performance characteristics. The drying process must be conducted at a temperature low enough to avoid decomposition of the this compound.

Finally, process automation and control are essential for maintaining consistent product quality, optimizing resource utilization, and ensuring safe operation in a large-scale manufacturing facility.

Advanced Characterization Techniques for Ammonium Hypophosphite and Derived Materials

Spectroscopic Characterization Methodologies

Spectroscopy is a fundamental tool for probing the atomic and molecular properties of ammonium (B1175870) hypophosphite. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical structure and bonding can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds. unila.ac.idnih.gov

For the ammonium ion (NH₄⁺), characteristic stretching and bending vibrations are expected. The N-H stretching vibrations typically appear in the region of 3040-3300 cm⁻¹. The N-H bending vibrations (ν₄) are characteristically observed around 1400-1440 cm⁻¹. mdpi.com

For the hypophosphite anion (H₂PO₂⁻), key vibrational modes include those associated with the P-H and P-O bonds. The P-H stretching vibrations are expected to be in the range of 2200-2400 cm⁻¹. The P=O double bond stretching vibration would likely appear in the region of 1200-1300 cm⁻¹. The P-O single bond stretching vibrations are anticipated at lower wavenumbers, typically in the 1000-1100 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Bands for Ammonium Hypophosphite

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ammonium (NH₄⁺) N-H Stretching 3040-3300
Ammonium (NH₄⁺) N-H Bending (ν₄) 1400-1440
Hypophosphite (H₂PO₂⁻) P-H Stretching 2200-2400
Hypophosphite (H₂PO₂⁻) P=O Stretching 1200-1300

Note: The exact positions of these bands can be influenced by factors such as the crystal structure and intermolecular interactions.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. northwestern.edu It is particularly sensitive to non-polar bonds and can be used to identify and characterize the symmetric vibrations within the this compound structure. The technique involves irradiating a sample with a monochromatic laser and analyzing the scattered light. copernicus.org

For this compound, Raman spectroscopy would be expected to reveal sharp, well-defined peaks corresponding to the vibrational modes of the NH₄⁺ and H₂PO₂⁻ ions. Similar to FTIR, specific Raman spectra for this compound are not detailed in the provided search results, but the expected vibrational modes can be predicted based on studies of analogous compounds. mdpi.comsemanticscholar.orgmjcce.org.mk

The symmetric stretching vibration (ν₁) of the ammonium ion (NH₄⁺) is typically observed as a strong, sharp peak in the Raman spectrum around 2954 cm⁻¹. mdpi.com The asymmetric stretching (ν₃) and bending (ν₂ and ν₄) modes of the ammonium ion are also Raman active.

For the hypophosphite anion, the symmetric stretching of the P-H bonds would be a prominent feature. The P=O and P-O stretching vibrations would also be observable, providing complementary information to the FTIR data.

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Ammonium (NH₄⁺) Symmetric N-H Stretching (ν₁) ~2954
Ammonium (NH₄⁺) Asymmetric N-H Stretching (ν₃) ~3194
Ammonium (NH₄⁺) N-H Bending (ν₄) ~1453, 1544
Hypophosphite (H₂PO₂⁻) P-H Symmetric Stretching ~2300-2400
Hypophosphite (H₂PO₂⁻) P=O Stretching ~1200-1300

Note: These are approximate values and can vary based on the experimental conditions and the specific crystalline form of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR, ¹H NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei. jchps.comslideshare.netslideshare.netresearchgate.netcore.ac.uk For this compound, both ³¹P and ¹H NMR would provide valuable structural information.

³¹P Magic Angle Spinning (MAS) NMR would be particularly useful for characterizing the phosphorus environment in the hypophosphite anion. The chemical shift of the phosphorus nucleus is sensitive to its local chemical environment, including the number and type of atoms it is bonded to. In the H₂PO₂⁻ anion, the phosphorus atom is directly bonded to two hydrogen atoms and two oxygen atoms. This unique environment would result in a characteristic chemical shift in the ³¹P NMR spectrum. Furthermore, the coupling between the phosphorus nucleus and the directly bonded protons (¹J P-H) would lead to a splitting of the phosphorus signal into a triplet, providing direct evidence for the P-H bonds.

¹H NMR spectroscopy would provide information about the protons in both the ammonium cation and the hypophosphite anion. The protons of the ammonium ion (NH₄⁺) would likely appear as a single, broad peak due to rapid exchange and quadrupolar relaxation of the ¹⁴N nucleus. The protons directly attached to the phosphorus atom in the hypophosphite anion (H₂PO₂⁻) would exhibit a characteristic chemical shift and would be split into a doublet due to coupling with the ³¹P nucleus (¹J P-H). The relative integration of the signals for the NH₄⁺ and H₂PO₂⁻ protons would also confirm the stoichiometry of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. kratos.comcnrs.frcarleton.edunih.govacs.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state.

For this compound (NH₄H₂PO₂), an XPS analysis would be expected to show peaks corresponding to nitrogen (N 1s), phosphorus (P 2p), and oxygen (O 1s).

N 1s: The binding energy of the N 1s peak would be characteristic of the nitrogen in the ammonium cation (NH₄⁺).

P 2p: The P 2p spectrum would be of particular interest. The binding energy of the phosphorus peak would confirm its +1 oxidation state in the hypophosphite anion.

O 1s: The O 1s spectrum would provide information about the oxygen atoms in the hypophosphite anion.

High-resolution scans of each of these peaks can provide more detailed information about the chemical environment. For example, slight shifts in the binding energies can indicate different types of bonding or the presence of surface contaminants.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. georgetown.eduphywe.comyoutube.com While this compound itself is not paramagnetic, ESR can be used to study the radical species formed upon irradiation.

Studies on irradiated single crystals of this compound have shown the formation of the ionic radical HPO₂⁻. tandfonline.comtandfonline.com The ESR spectrum of this radical provides detailed information about its electronic structure.

The analysis of the ESR spectrum of irradiated this compound reveals a significant hyperfine interaction with the phosphorus nucleus and a smaller, nearly isotropic coupling with the proton. tandfonline.comtandfonline.com

Table 3: ESR Hyperfine Interaction Parameters for the HPO₂⁻ Radical in Irradiated this compound

Nucleus Hyperfine Interaction Tensor Principal Values (Mc/s) Isotropic Hyperfine Coupling (Mc/s)
Phosphorus (³¹P) 1698, 1228, 1228 -

Source: tandfonline.comtandfonline.com

These ESR data indicate that the HPO₂⁻ radical has an irregular tetrahedral shape, with the unpaired electron located in a hybrid σ orbital centered on the phosphorus nucleus. tandfonline.comtandfonline.com Further research has shown that this initial radical can react with an adjacent H₂PO₂⁻ ion to form a different radical species, O₂P-PHO₂²⁻. tandfonline.comtandfonline.com

Diffraction and Scattering Techniques for Structural Analysis

Diffraction and scattering techniques are essential for determining the crystal structure and morphology of solid materials. slideshare.netlibretexts.orgnih.govresearchgate.netosti.gov These methods rely on the interaction of waves (such as X-rays) with the ordered arrangement of atoms in a crystal lattice.

For this compound, X-ray diffraction (XRD) is the primary technique used to determine its crystal structure. By analyzing the angles and intensities of the diffracted X-ray beams, the arrangement of atoms within the crystal can be determined. While specific XRD patterns for this compound were not provided in the search results, it is known that the compound crystallizes in the orthorhombic system. This information is crucial for understanding the three-dimensional arrangement of the ammonium and hypophosphite ions in the solid state. Powder XRD can also be used to assess the phase purity of a sample of this compound.

X-ray Diffraction (XRD) for Crystal Structure and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and identifying phases of crystalline materials like this compound. malvernpanalytical.com The diffraction pattern of a crystalline solid acts as a unique fingerprint, allowing for identification by comparing it to reference databases. malvernpanalytical.com

Research has successfully elucidated the crystal structure of this compound, also known as ammonium phosphinate, using single-crystal X-ray diffraction. A 2005 reinvestigation of its structure provided high-resolution data with a focus on the positions of hydrogen atoms. nih.gov The compound crystallizes in the orthorhombic space group Cmma. pastic.gov.pk The anionic hypophosphite group (H₂PO₂⁻) was found to have C₂ᵥ symmetry. pastic.gov.pk This structural analysis was critical in disproving an earlier hypothesis from 1934 that suggested the presence of dihydrogen bonds (H···H interactions) within the crystal lattice. nih.gov Modern XRD data, combined with molecular orbital calculations, found no evidence to support the claim of such interactions in this salt. nih.gov

Detailed crystallographic data for this compound is summarized in the table below.

ParameterValue
Formula (NH₄)H₂PO₂
Crystal System Orthorhombic
Space Group Cmma
Cell Parameter a 7.515(6) Å
Cell Parameter b 11.50(1) Å
Cell Parameter c 3.988(4) Å
Z (Formula units per cell) 4
Anion Symmetry C₂ᵥ
P-O Bond Length 1.500 Å
O-P-O Angle 115.1°
Data sourced from a 1979 study on ammonium phosphinate. pastic.gov.pk

Neutron Diffraction for Light Atom Localization and Hydrogen Bonding Studies

Neutron diffraction is an exceptionally powerful technique for precisely locating light atoms, particularly hydrogen, within a crystal structure. ias.ac.inresearchgate.net This capability makes it indispensable for studying the intricate details of hydrogen bonding networks, which are known to govern the physical properties of many hydrogen-bonded crystals, including ammonium salts. ias.ac.inias.ac.in

While specific neutron diffraction studies focused solely on this compound are not detailed in the available literature, the application of this technique to isostructural and related compounds, such as ammonium dihydrogen phosphate (B84403) (ADP), highlights its potential. ias.ac.in In studies on ADP, single-crystal neutron diffraction has been used to investigate the fine details of its hydrogen bonds. ias.ac.inresearchgate.net This research has revealed the presence of a partially covalent N-H···O bond, which significantly influences the O-H bond of the phosphate group. ias.ac.inresearchgate.net Such detailed analysis of bond lengths, angles, and the effects of isotope substitution (deuteration) would be invaluable for a complete understanding of the intermolecular interactions within the this compound crystal. researchgate.net The technique allows for a definitive characterization of the hydrogen-bond network that extends throughout the crystal, involving all hydrogen atoms of the ammonium cation. pastic.gov.pk

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure the change in mass of a sample as a function of temperature. This technique is essential for determining the decomposition pathways and thermal stability of compounds like this compound.

The expected decomposition pathway based on analogous compounds is outlined below.

Temperature RangeProcessMass LossGaseous ProductsSolid Residue
Low Temperature Initial DecompositionYesAmmonia (B1221849), WaterPolyphosphoric Acid
High Temperature Secondary DecompositionYesPhosphorus OxidesRed Phosphorus

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal events such as phase transitions (e.g., melting, solid-solid transitions) and chemical reactions (e.g., decomposition). linseis.commdpi.com

Most phase transitions are accompanied by an absorption of energy (endothermic peak) or a release of energy (exothermic peak), which are readily detected by DSC. linseis.com For this compound, DSC would be employed to determine its melting point and the onset temperature of its decomposition. The thermal stability can be assessed by observing the temperature at which exothermic decomposition begins. In studies of other ammonium salts, such as ammonium nitrate (B79036), DSC has been used to investigate various solid-phase transitions that occur before melting and decomposition. researchgate.net A typical analysis for this compound would involve heating the sample at a constant rate to identify endothermic peaks corresponding to phase changes and any exothermic peaks indicating decomposition, which is often characterized by significant heat release in air. researchgate.net

Thermogravimetric Analysis-Infrared Spectrometry (TG-IR) for Gaseous Product Analysis

Coupling Thermogravimetric Analysis with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) provides a powerful method for identifying the gaseous products evolved during thermal decomposition. researchgate.net As the sample is heated in the TGA, the evolved gases are transferred to an IR cell where their infrared spectra are recorded in real-time.

For the analysis of this compound, this technique would be crucial for confirming the composition of the off-gas at each stage of decomposition. Based on the expected decomposition pathway, the primary gases evolved in the initial step would be ammonia and water. marquette.edu Ammonia has characteristic absorption bands in the IR spectrum that allow for its unambiguous identification. netzsch.com The technique is sensitive enough to quantify the amount of a specific gas released, provided a proper calibration is performed. netzsch.com In studies of other ammonium salts like ammonium perchlorate, TG-IR has successfully identified a range of gaseous products including N₂O, HCl, NO₂, and HNO₃, demonstrating its utility in unraveling complex decomposition mechanisms. researchgate.net

Thermogravimetric Analysis-Mass Spectrometry (TG-MS) for Gaseous Product Analysis

Thermogravimetric Analysis-Mass Spectrometry (TG-MS) is another hyphenated technique used to analyze evolved gases. It identifies compounds by measuring the mass-to-charge ratio (m/z) of the ions produced from the evolved gas stream. It is highly sensitive and provides complementary information to TG-IR.

In the study of this compound's thermal decomposition, TG-MS would be used to monitor for specific gaseous species. For instance, the evolution of ammonia would be detected by monitoring the ion current at m/z = 17, and water at m/z = 18. This method is particularly useful for detecting and identifying small molecules that may be difficult to resolve with IR spectroscopy alone. researchgate.net Research on the thermal degradation of materials containing ammonium polyphosphate has utilized TG-MS to identify evolved species such as carbon dioxide (m/z = 44) during different decomposition stages. marquette.edu For this compound, TG-MS would confirm the release of ammonia and water and could also be used to investigate the potential evolution of other volatile phosphorus-containing species during the higher temperature decomposition stages.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of this compound and its derived materials at high resolutions. powdertechnology.infoazooptics.comfoodsafety.institute The method involves scanning a sample with a focused beam of electrons, which interact with the atoms on the surface to produce signals that reveal information about the sample's surface topography and composition. azooptics.commdpi.com SEM is invaluable for quality control, product development, and process optimization by providing insights into particle size distribution, surface roughness, and porosity. powdertechnology.info

In the context of this compound, SEM can be used to:

Examine Crystal Morphology: Analyze the size, shape, and surface features of raw this compound crystals. This is crucial for understanding how its physical form might influence its solubility, reactivity, and processability.

Investigate Polymer Composites: When used as a flame retardant in polymers, SEM can reveal how the this compound particles are dispersed within the polymer matrix. scispace.com It can also be used to study the microstructure of the char layer formed after combustion, providing insights into its flame-retardant mechanism. researchgate.net

Assess Coating Integrity: For microencapsulated this compound, SEM is used to verify the uniformity and integrity of the coating material, which is vital for its stability and controlled release.

The analysis can distinguish between different grades or types of ammonium-containing compounds based on their surface characteristics, such as the presence of cracks, voids, or a more complex crystal surface. mdpi.com

Table 1: Typical SEM Analysis Findings for this compound and Derived Materials

ParameterObservationSignificance
Particle Shape & SizeReveals the geometry (e.g., crystalline, irregular) and size distribution of this compound particles.Impacts flowability, packing density, and dispersion in polymer matrices.
Surface TopographyShows features such as smoothness, roughness, pores, and cracks on the particle surface. mdpi.comAffects interfacial adhesion with host materials and the rate of chemical reactions.
Microstructure of CompositesVisualizes the dispersion and distribution of this compound within a polymer or other matrix. scispace.comdtu.dkDetermines the homogeneity and, consequently, the mechanical and flame-retardant properties of the final product.
Char Layer MorphologyExamines the structure of the residual char after combustion, noting its integrity, porosity, and thickness.Provides evidence for the mode of action as a flame retardant (e.g., formation of an insulating barrier).

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it an indispensable tool for characterizing the nanostructure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, allowing for detailed visualization of the sample's internal structure. nih.govutexas.edu This technique is particularly useful for the analysis of nanoparticles and nanocomposites derived from or containing this compound.

Key applications of TEM include:

Nanoparticle Characterization: When this compound is used in the synthesis of nanomaterials (e.g., metal phosphide (B1233454) catalysts), TEM can determine the size, shape, and distribution of the resulting nanoparticles with sub-nanometer resolution. nih.govutexas.edu

Crystallinity Analysis: Through techniques like Selected Area Electron Diffraction (SAED), TEM can provide information about the crystalline nature of the material, confirming whether it is amorphous, polycrystalline, or a single crystal. youtube.comacs.org

Internal Structure Visualization: TEM can reveal the internal morphology of composite materials, such as the arrangement of nanofillers within a polymer matrix or the core-shell structure of microencapsulated particles. youtube.com

Table 2: Nanostructural Information from TEM Analysis

Analytical ModeInformation ObtainedApplication to this compound-Derived Materials
Bright-Field/Dark-Field ImagingProvides high-resolution images of particle morphology, size, and distribution. utexas.eduDirectly visualizes nanoparticles synthesized using this compound; assesses dispersion in nanocomposites.
High-Resolution TEM (HRTEM)Reveals the atomic lattice structure of crystalline materials. acs.orgIdentifies crystal phases and defects in metal phosphide nanoparticles or other crystalline derivatives.
Selected Area Electron Diffraction (SAED)Generates diffraction patterns that indicate the material's crystallinity and lattice parameters. acs.orgConfirms the crystalline structure of this compound or its reaction products.

Chromatographic and Electrophoretic Analytical Approaches (General)

Chromatographic techniques are essential for separating, identifying, and quantifying the chemical components of a substance. For a compound like this compound, these methods are critical for purity assessment, stability studies, and analyzing its interaction with other materials.

Ion Chromatography for Anion and Cation Analysis

Ion Chromatography (IC) is a powerful and widely used technique for the separation and quantification of ionic species. metrohm.com It is the ideal method for the complete analysis of this compound, as it can determine the concentration of both the ammonium cation (NH₄⁺) and the hypophosphite anion (H₂PO₂⁻) in a single analytical framework, often by using separate cation- and anion-exchange columns. obrnutafaza.hrnih.govnih.gov

The analysis involves passing a sample solution through a column packed with an ion-exchange resin. sdstate.edu The ions in the sample are separated based on their affinity for the resin and are subsequently detected, typically by a conductivity detector. obrnutafaza.hr Suppressed conductivity detection is often employed to reduce background noise from the eluent and enhance sensitivity. nih.gov

IC is used for:

Purity Assay: Simultaneously quantifying the molar ratio of ammonium to hypophosphite to confirm the stoichiometry and purity of the salt.

Impurity Profiling: Detecting and quantifying common ionic impurities that may be present from the manufacturing process, such as phosphite (B83602), phosphate, chloride, and sulfate (B86663). obrnutafaza.hrnih.gov

Stability Testing: Monitoring the degradation of this compound by measuring the increase in oxidation products like phosphite and phosphate over time.

Table 3: Typical Ion Chromatography Parameters for this compound Analysis

ParameterAnion Analysis (Hypophosphite, Phosphite)Cation Analysis (Ammonium)
Analytical ColumnHigh-capacity anion-exchange column (e.g., Dionex AS20). nih.govHigh-capacity cation-exchange column (e.g., Shodex IC YS-50, IonPac CS16). obrnutafaza.hrnih.gov
EluentPotassium hydroxide (B78521) (KOH) or Sodium carbonate/bicarbonate solution. obrnutafaza.hrnih.govMethanesulfonic acid (MSA) or Oxalic acid solution. obrnutafaza.hrnih.gov
DetectionSuppressed conductivity. nih.govSuppressed or non-suppressed conductivity. obrnutafaza.hrnih.gov
Typical AnalytesHypophosphite (H₂PO₂⁻), Phosphite (HPO₃²⁻), Phosphate (PO₄³⁻), Sulfate (SO₄²⁻). obrnutafaza.hrAmmonium (NH₄⁺), Sodium (Na⁺), Potassium (K⁺). nih.gov
Detection LimitsLow parts-per-billion (ppb) range. nih.govLow parts-per-billion (ppb) range. nih.gov

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Polymer Degradation Products

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used to characterize materials that are non-volatile, such as polymers. d-nb.infochromatographyonline.com The method involves heating the sample to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, volatile fragments (pyrolysates). chromatographyonline.comyoutube.com These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. d-nb.info

When this compound is used as a flame retardant in polymers, Py-GC/MS is a crucial tool for elucidating its mechanism of action. By analyzing the degradation products of the polymer with and without the additive, researchers can understand how this compound alters the thermal decomposition pathway of the polymer. researchgate.netnih.gov

The analysis provides information on:

Gas Phase Action: Identification of phosphorus-containing and nitrogen-containing compounds in the pyrolysis products, which can act as radical scavengers in the gas phase, thereby inhibiting combustion.

Condensed Phase Action: Changes in the polymer degradation profile, suggesting that this compound promotes charring, which acts as a physical barrier to heat and fuel.

Synergistic Effects: Studying how this compound interacts with other flame retardants by analyzing the unique degradation products formed. mdpi.com

Table 4: Application of Py-GC/MS in Analyzing Polymers with this compound

Polymer MatrixPotential Pyrolysis Products IdentifiedInferred Flame-Retardant Action
Polyamide (PA)Ammonia, phosphine (B1218219), phosphoric acids, nitrogen and phosphorus-containing heterocycles, increased aromatic char precursors.Gas phase inhibition (release of NH₃ and phosphorus radicals) and condensed phase char promotion.
Polyolefins (PE, PP)Release of water, ammonia, and phosphorus-containing acids. Altered hydrocarbon fragmentation patterns.Fuel dilution (H₂O, NH₃), catalytic charring on the polymer surface.
Polyurethane (PU)Phosphoric acid, polyphosphoric acid, altered isocyanate and polyol degradation products. researchgate.netPromotion of a stable phosphorylated char layer, acting as a heat and mass transfer barrier.

Chemical Reactivity and Reaction Mechanisms of Ammonium Hypophosphite

Redox Chemistry and Reducing Capabilities

Ammonium (B1175870) hypophosphite, through its active hypophosphite anion (H₂PO₂⁻), is recognized as a potent reducing agent. Its reactivity is primarily centered on the phosphorus-hydrogen bonds, which can be cleaved to facilitate reduction reactions. The standard reduction potential indicates that hypophosphite is a powerful four-electron reductant. beilstein-journals.org This capability is harnessed in various applications, from electroless plating to organic synthesis. beilstein-journals.org The cation, in this case, ammonium (NH₄⁺), generally has a minimal direct role in the redox mechanism, although it can influence reaction kinetics and equilibria depending on the medium. beilstein-journals.org

The mechanism by which the hypophosphite anion reduces other species is highly dependent on the reaction conditions, such as pH, solvent, and the presence of catalysts.

In aqueous or acidic media, one proposed mechanism involves the attack of water molecules on the hypophosphite ion. nih.gov This interaction leads to the oxidation of hypophosphite to phosphite (B83602) or phosphate (B84403) and the concurrent furnishing of hydride ions (H⁻). nih.gov These highly reactive hydride ions are then responsible for reducing metal ions or other substrates in the solution. nih.govresearchgate.net For instance, in the reduction of exfoliated graphite (B72142) oxide, the strong reducibility is attributed to hypophosphorous acid, which is formed from a hypophosphite salt in an acidic solution. rsc.org

In catalyst-free systems, such as in certain reductive amination reactions, hypophosphite can directly reduce imines formed in situ. The proposed mechanism suggests that sodium hypophosphite can act as a four-electron reductant, capable of reducing two molecules of the substrate. organic-chemistry.org The acidity of the reaction medium is a critical factor, as an intermediately acidic environment is optimal for the formation of the imine or enamine intermediate that is subsequently reduced. beilstein-journals.org

Reaction MediumProposed Key IntermediateMechanism DescriptionResulting Phosphorus Species
Aqueous/AcidicHydride Ion (H⁻)Hypophosphite is attacked by water, releasing hydride ions that act as the primary reducing species. nih.govPhosphite/Phosphate
Catalyst-Free Organic Synthesis (Neat)Direct Electron/Hydride TransferHypophosphite directly transfers electrons/hydride to an intermediate (e.g., an iminium ion), acting as a four-electron reductant. organic-chemistry.orgPhosphate
Catalytic Systems (on metal surface)Adsorbed Atomic Hydrogen (H•)Hypophosphite undergoes homolytic cleavage of the P-H bond on a catalyst surface, generating adsorbed hydrogen atoms. nih.govPhosphite/Phosphate

In catalytic systems, the electron transfer pathway from the hypophosphite anion to the substrate is mediated by a catalyst, typically a transition metal. The process involves a series of steps where electrons are relayed from the reductant to the final acceptor.

The initial step often involves the adsorption of the hypophosphite ion onto the catalyst surface. Here, electron transfer occurs, which may involve the catalyst facilitating the cleavage of the P-H bond. nih.gov This leads to the formation of a catalyst-hydride species or adsorbed atomic hydrogen. These surface-bound hydrogen species are the active agents that transfer electrons to the substrate, which is also adsorbed on the catalyst surface. nih.gov

Ammonium hypophosphite, like other hypophosphite salts, is an effective source of hydrogen for catalytic transfer hydrogenation reactions. beilstein-journals.orgmdma.ch This process offers a convenient and often safer alternative to using pressurized hydrogen gas. mdma.ch In this method, the hypophosphite salt decomposes in situ on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, to release molecular hydrogen or, more directly, reactive adsorbed hydrogen atoms. beilstein-journals.orgresearchgate.net

This in situ generated hydrogen is highly active and readily participates in the reduction of various functional groups. mdma.ch For example, sodium hypophosphite has been successfully used as a hydrogen donor for the selective transfer hydrogenation of aldehydes and ketones using a NiO–Ni/graphitic carbon nitride catalyst. acs.org The efficiency of this process is highlighted by studies showing that hypophosphite can have a stoichiometric potential for hydrogen production that is twice as high as other sources like potassium formate (B1220265), and it can release clean hydrogen without byproducts. researchgate.net This makes it a green and effective hydrogen source for a wide range of chemical reductions. researchgate.net

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound is a complex process involving the breakdown of both the ammonium cation (NH₄⁺) and the hypophosphite anion (H₂PO₂⁻). The pathways and final products are highly sensitive to conditions such as temperature, heating rate, and the surrounding atmosphere (inert or oxidative).

Upon heating, this compound is expected to decompose into several gaseous products. The decomposition can be understood by considering the separate and interactive breakdown of its constituent ions.

Ammonia (B1221849) (NH₃) Release : The ammonium ion can dissociate into ammonia and a proton (H⁺). This is a common initial step in the decomposition of many ammonium salts. osti.govsmartachievers.online NH₄⁺(s) ⇌ NH₃(g) + H⁺(s)

Hypophosphite Anion Decomposition : The hypophosphite anion is thermally unstable. Its decomposition in the gas phase is complex, but a primary and hazardous product is phosphine (B1218219) (PH₃), a toxic and flammable gas. This process involves disproportionation, where the phosphorus atom in the +1 oxidation state is converted to -3 (in PH₃) and higher positive oxidation states. Water (H₂O) is also a major product. A plausible, though simplified, reaction for the anion's decomposition is: 2H₂PO₂⁻ → PH₃ + HPO₄²⁻

Potential Gaseous ProductOriginating IonBrief Description of Formation
Ammonia (NH₃)Ammonium (NH₄⁺)Formed via dissociation of the ammonium cation upon heating. smartachievers.online
Phosphine (PH₃)Hypophosphite (H₂PO₂⁻)A key product from the disproportionation of the hypophosphite anion. smartachievers.online
Water (H₂O)Both IonsGenerated from the decomposition of the hypophosphite anion and potential reactions between decomposition intermediates. osti.gov
Nitrogen (N₂) / Hydrogen (H₂)Ammonium (NH₄⁺)May form at higher temperatures in an inert atmosphere from the dissociation of evolved ammonia. researchgate.net

The decomposition of this compound in the solid state likely proceeds through a series of disproportionation and condensation reactions, leaving behind a solid residue. The initial stages of heating would lead to the formation of ammonium phosphite (containing HPO₃²⁻) and subsequently ammonium phosphate (containing PO₄³⁻) as the oxidation state of phosphorus increases.

This is analogous to the thermal decomposition of other ammonium-oxo salts, which often proceed through intermediate species before forming a final, more stable residue. For example, the decomposition of ammonium sulfate (B86663) proceeds through ammonium bisulfate and ammonium pyrosulfate. researchgate.net Similarly, solid this compound is expected to transform into a mixture of more oxidized phosphorus salts.

The solid residue's composition will evolve with increasing temperature. At lower temperatures, it may be a mixture of ammonium phosphites and phosphates. As the temperature rises further, these residues would also decompose, releasing more gaseous products (ammonia, water) and potentially forming condensed phosphate species or even phosphorus oxides in an oxidizing atmosphere. In an inert atmosphere, the reducing nature of evolved phosphine and ammonia could lead to the formation of nonstoichiometric phosphorus suboxides in the final solid residue. researchgate.net The process often results in a porous solid residue due to the evolution of gases. osti.gov

Influence of Temperature on Decomposition Products

The thermal stability of this compound is limited, and upon heating, it undergoes decomposition, yielding different products depending on the temperature. At temperatures around 240°C, the compound decomposes to liberate phosphine and ammonia. sciencemadness.orgnoaa.gov The phosphine gas produced is toxic and can ignite spontaneously in air. noaa.gov

The decomposition process for hypophosphite salts can be complex. For instance, the thermal decomposition of sodium hypophosphite, a related compound, occurs in multiple steps. researchgate.net Initially, it can disproportionate to form phosphine, sodium pyrophosphate, sodium phosphite, and hydrogen. researchgate.net Water released during condensation reactions at elevated temperatures can also oxidize hypophosphite and phosphite, influencing the final product distribution and reducing the yield of phosphine. researchgate.netrsc.org While the specific intermediate steps for this compound may vary, the general behavior involves disproportionation and redox reactions.

Temperature Range (°C)Primary Decomposition ProductsObservations
~240Ammonia (NH₃), Phosphine (PH₃)Decomposition with the evolution of toxic and spontaneously flammable phosphine gas. sciencemadness.orgnoaa.gov
>300 (by analogy with NaH₂PO₂)Phosphine (PH₃), Hydrogen (H₂), various phosphates/phosphitesComplex disproportionation and oxidation by released water may occur, leading to a mixture of solid and gaseous products. researchgate.netrsc.org

Hydrolysis and Solvolysis Reactions

This compound is soluble in water. sciencemadness.orgwikipedia.org In aqueous solutions, the hypophosphite ion (H₂PO₂⁻) can undergo slow hydrolysis, which is accelerated by elevated temperatures. Water can act as an oxidizing agent for hypophosphite, particularly under thermal stress. researchgate.netrsc.org This oxidation process converts the hypophosphite, where phosphorus is in the +1 oxidation state, to species with higher oxidation states, such as phosphite (+3) and ultimately phosphate (+5). For example, hydrogen peroxide can be used to neutralize hypophosphites by oxidizing them to phosphate. sciencemadness.org

The stability of this compound in solution is also influenced by pH. In the context of related ammonium phosphates, hydrolytic equilibria are important considerations, especially for condensed phosphate species. nih.govnist.gov While hypophosphite is not a condensed phosphate, its stability and reactions in various solvents (solvolysis) are critical for its application, for instance, in non-aqueous solvent systems for prebiotic synthesis studies where it can be oxidized via Fenton-like reactions. nih.gov

Acid-Base Properties and Equilibria in Solution

This compound is the salt of a weak acid, hypophosphorous acid (H₃PO₂), and a weak base, ammonia (NH₃). sciencemadness.org When dissolved in water, it dissociates into ammonium ions (NH₄⁺) and hypophosphite ions (H₂PO₂⁻). Both ions participate in acid-base equilibria with water:

Ammonium ion equilibrium : The ammonium ion acts as a weak acid, donating a proton to water to form hydronium ions and ammonia.

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

Hypophosphite ion equilibrium : The hypophosphite ion is the conjugate base of hypophosphorous acid and acts as a weak base, accepting a proton from water to form hypophosphorous acid and hydroxide (B78521) ions.

H₂PO₂⁻(aq) + H₂O(l) ⇌ H₃PO₂(aq) + OH⁻(aq)

Coordination Chemistry and Complex Formation

In a coordination complex, a central metal atom or ion is bonded to one or more ligands, which are ions or molecules that donate a pair of electrons. libretexts.orgpurdue.edu Both constituent ions of this compound have the potential to act as ligands in the formation of coordination complexes.

Ammonia (from NH₄⁺ equilibrium) : The nitrogen atom in ammonia has a lone pair of electrons, making it a Lewis base. smartachievers.online It can donate this electron pair to a metal ion to form a coordinate covalent bond, creating ammine complexes. smartachievers.online

Hypophosphite Ion (H₂PO₂⁻) : The hypophosphite anion can also act as a ligand, coordinating with metal centers. Phosphorus-containing ligands are widely used in coordination chemistry. mdpi.comnih.gov The formation of complexes with hypophosphite can be a key step in its use as a reducing agent for metal deposition or in the synthesis of metal phosphide (B1233454) catalysts. acs.org

The design of ligands is central to coordination chemistry, enabling the synthesis of complexes with specific properties and reactivities. nih.gov The ability of both the cation and anion components of this compound to participate in coordination allows for a diverse range of potential complex formation.

Reactivity in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for the formation of phosphorus-carbon bonds.

A key reaction of hypophosphite salts is their addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. oxfordsciencetrove.com This reaction, often termed hydrophosphinylation, is an effective method for creating P-C bonds. rsc.orgrsc.org

The addition typically proceeds through a radical-mediated pathway. rsc.orgrsc.org The reaction can be initiated under various conditions:

Thermal Initiation : Heating a solvent-free mixture of an alkene and an alkali hypophosphite can lead to high yields of the addition product. rsc.org

Radical Initiators : Peroxides or azo compounds like AIBN can be used to initiate the radical chain reaction, often at lower temperatures than thermal initiation. rsc.org

Metal Catalysis : Palladium catalysts have been developed for the addition of hypophosphite to unsaturated compounds as an alternative to radical processes. researchgate.net

These methods have been successfully applied to a variety of unsaturated compounds, including α,β-unsaturated carboxylates. rsc.orgrsc.org The choice of conditions (solvent-free vs. aqueous, type of initiator) can be tailored to the specific substrate and desired outcome. rsc.orgrsc.org

Examples of Hypophosphite Addition to Unsaturated Compounds
Unsaturated CompoundConditionsProduct TypeReference
MaleateSolvent-free, CsH₂PO₂, 190°C2-(oxidohydrophosphoryl)succinate rsc.org
AcrylateAqueous, NaH₂PO₂, Na₂S₂O₈, 100°Cβ-substituted phosphinate rsc.org
Terminal AlkynesEt₃B/air initiator, room temperature1,1-bis-H-phosphinates nih.gov
Electron-rich OlefinsEt₃B/O₂ initiator, neutral conditionsMonosubstituted phosphinic acids researchgate.net

The addition reactions described above are a primary strategy for the formation of phosphorus-carbon bonds, a cornerstone of organophosphorus chemistry. wikipedia.org The reaction of this compound (or other hypophosphite sources) with alkenes provides direct access to monosubstituted phosphinic acids, also known as H-phosphinates. rsc.orgrsc.org

These H-phosphinates are versatile synthetic intermediates. rsc.org They can be further elaborated to produce a wide range of more complex organophosphorus compounds, such as phosphonic acids, phosphinates, and phosphine oxides. wikipedia.orgmdpi.com The use of hypophosphite as a phosphorus source is attractive because it avoids the need for phosphorus trichloride (B1173362) (PCl₃), a common but more hazardous reagent in organophosphorus synthesis. rsc.orgacs.org The radical-mediated addition of the P-H bond in the hypophosphite species across a C=C double bond is an efficient method for constructing the foundational P-C linkage for these valuable compound classes. nih.gov

Role in the Synthesis of Phosphinic Acids and Derivatives

This compound serves as a key precursor in the synthesis of various phosphinic acids and their derivatives, which are valuable compounds in medicinal chemistry and materials science. The reactivity of the P-H bond in the hypophosphite anion is central to the formation of new phosphorus-carbon bonds.

One notable application is in the synthesis of pseudo-α,α-dipeptides, specifically 2-substituted 2-hydroxycarbonylethyl-1-aminoalkylphosphinic acids. unive.itrsc.org This synthetic route begins with the addition of a hypophosphite, such as this compound, to acrylic compounds. unive.itrsc.org This step forms the initial phosphorus-carbon bond. The reaction often proceeds via an in-situ generated bis(trimethylsilyl)hypophosphite, which adds to substituted acrylates to yield key phosphonous acid intermediates or their silyl (B83357) esters. unive.itrsc.org These intermediates can then undergo further reactions, such as a modified Kabachnik-Fields reaction, to introduce an amino acid fragment and form the second phosphorus-carbon bond, ultimately yielding the desired dipeptide analogues. unive.itrsc.org

Another synthetic strategy involves the reaction of this compound with hexamethyldisilazane (B44280) (HMDS). This reaction produces an H-silylphosphonite intermediate, which is a versatile building block for various phosphinic acid derivatives. For example, this intermediate can be reacted with benzyloxymethyl chloride and subsequently esterified to produce aminoalkyl-hydroxymethylphosphinates.

The following table summarizes representative synthetic pathways for phosphinic acid derivatives starting from hypophosphites.

Target Compound ClassKey Starting MaterialsKey IntermediatesReaction Type
Pseudo-α,α-dipeptidesAmmonium/Potassium Hypophosphite, Substituted AcrylatesPhosphonous Acids, Bis(trimethylsilyl)phosphonitesMichael Addition, Kabachnik-Fields Reaction
Aminoalkyl-hydroxymethylphosphinatesThis compound, HMDS, AldiminesH-silylphosphoniteSilylation, Nucleophilic Addition
Allylic-H-phosphinic acidsHypophosphorous Acid, Allylic Alcohols-Palladium-catalyzed Allylation

Catalyzed Organic Transformations (e.g., Hydrodehalogenation, Nitro Reduction)

This compound, along with other hypophosphite salts, is an effective hydrogen donor in catalytic transfer hydrogenation reactions. This capability is harnessed for various organic transformations, including the reduction of halogenated aromatic compounds and nitro groups. These reactions are crucial for both synthesis and environmental remediation.

Hydrodehalogenation

Hypophosphites are used for the reductive dehalogenation of aryl halides, particularly polychlorinated aromatic compounds, which are significant environmental pollutants. unive.itrsc.org In these reactions, a palladium on carbon (Pd/C) catalyst is typically employed. unive.itrsc.org The process involves the transfer of hydrogen from the hypophosphite anion to the aryl halide, replacing the halogen atom with a hydrogen atom. Research has shown that in multiphase systems—consisting of a hydrocarbon solvent, a concentrated aqueous alkali, and a phase-transfer catalyst—sodium hypophosphite effectively reduces polyhalogenated benzenes to benzene (B151609). unive.itrsc.org For instance, 1,2,4,5-tetrachlorobenzene (B31791) can be converted to benzene with a 99% yield at 50°C. unive.itrsc.org The hypophosphite anion has been demonstrated to be a more reactive hydrogen source than formate anions under these conditions. unive.it The reaction mechanism is enhanced by the phase-transfer agent, which facilitates the transfer of the hypophosphite anion to the surface of the palladium catalyst. unive.it

Nitro Reduction

The reduction of aromatic and aliphatic nitro groups to their corresponding anilines and amines is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, dyes, and agrochemicals. Hypophosphites, in conjunction with a Pd/C catalyst, provide an efficient system for this conversion. researchgate.net The reaction is typically carried out in a biphasic water/2-MeTHF system, using a mixture of sodium hypophosphite and phosphinic acid as the reducing agent. researchgate.net This method achieves good yields and selectivity in short reaction times. researchgate.net The chemoselectivity of hypophosphite is a notable advantage; it can selectively reduce nitro groups while leaving other reducible functional groups, such as cyano (CN) and alkene (C=C) groups, intact. nih.gov

The table below provides an overview of catalyzed organic transformations utilizing hypophosphites.

TransformationSubstrate ExampleCatalystReducing Agent SystemKey Features
Hydrodehalogenation1,2,4,5-Tetrachlorobenzene5% Pd/CSodium Hypophosphite / Aqueous AlkaliHigh efficiency (99% yield); Multiphase system with phase-transfer catalyst. unive.itrsc.org
HydrodehalogenationAryl Bromides & IodidesPd/CSodium HypophosphiteEffective for bromides and iodides; rapid and progressive dehalogenation. unive.it
Nitro ReductionAromatic Nitro Compounds2.5 mol% Pd/CSodium Hypophosphite / Phosphinic AcidGood yields and selectivity; biphasic water/2-MeTHF system. researchgate.net
Nitro ReductionAliphatic Nitro CompoundsPd/CSodium Hypophosphite / Phosphinic AcidSelective reduction in the presence of other functional groups. researchgate.netnih.gov

Applications of Ammonium Hypophosphite in Advanced Materials Science and Engineering

Role in Electroless Plating and Surface Coatings

Electroless plating is a method of depositing a layer of metal alloy onto a substrate without the use of an external electrical current. The process relies on a chemical reducing agent within the plating bath to reduce metal ions to their metallic state in an autocatalytic reaction. p2infohouse.orgtau.ac.il Ammonium (B1175870) hypophosphite is a soluble salt of hypophosphorous acid and serves as a key reducing agent in these processes, particularly for nickel and palladium alloys. google.comgoogle.com

Deposition of Nickel-Phosphorus Alloys (Ni-P)

Ammonium hypophosphite, along with other hypophosphite salts like sodium hypophosphite, is a widely used reducing agent in electroless nickel plating baths. google.comelectrochemsci.org In this process, hypophosphite ions are oxidized, providing the electrons necessary to reduce nickel ions to nickel metal on a catalytic surface. tau.ac.il A crucial aspect of using hypophosphite as the reducing agent is the co-deposition of phosphorus with the nickel, resulting in a nickel-phosphorus (Ni-P) alloy. tau.ac.ilgoogle.com

The concentration of the hypophosphite in the plating bath is a critical parameter that directly influences the phosphorus content of the resulting alloy. tau.ac.ilresearchgate.net This, in turn, dictates the final properties of the coating. Generally, increasing the hypophosphite concentration leads to a higher phosphorus content in the deposit, although this relationship can be affected by other bath parameters like pH and temperature. tau.ac.iljmmab.com

Table 1: Influence of Hypophosphite and Bath pH on Ni-P Coating Characteristics

Phosphorus Content (% P)Typical Bath pHMicrostructureKey Functional Properties
Low (1-5 wt%)Acidic/NeutralMicrocrystallineHigh "as-plated" hardness, magnetic. p2infohouse.orgjmmab.com
Medium (5-9 wt%)AcidicAmorphous with microcrystallitesGood balance of hardness and corrosion resistance. jmmab.com
High (>9 wt%)Acidic or AlkalineAmorphousExcellent corrosion resistance, non-magnetic, lower "as-plated" hardness. p2infohouse.orgelectrochemsci.orgjmmab.com

Deposition of Palladium (Pd) and Other Metal Alloys

This compound is also employed as a reducing agent for the electroless deposition of other metals, most notably palladium (Pd). google.comgoogle.com In alkaline solutions, hypophosphite reduces Pd(II) ions to form smooth, shiny Pd-P alloy films. nmfrc.org These coatings are valuable in the electronics industry for applications such as barrier layers, conductive films, and corrosion-resistant deposits. nmfrc.org The process allows for the formation of amorphous Pd-P films that can be crystallized through heat treatment. nmfrc.org

Beyond palladium, hypophosphite-based electroless plating is used to create other alloy coatings. This includes ternary alloys like nickel-copper-phosphorus (Ni-Cu-P) and nickel-tungsten-phosphorus (Ni-W-P), where the addition of a third element can further enhance properties like hardness and wear resistance. researchgate.netsid.ir The fundamental role of the hypophosphite remains the reduction of the primary metal ions and the incorporation of phosphorus into the final deposit. researchgate.net

Mechanisms of Autocatalytic Reduction in Plating Baths

The electroless plating process is fundamentally an electrochemical one, involving coupled anodic and cathodic reactions occurring on the substrate surface without an external circuit. tau.ac.il The deposition is termed "autocatalytic" because the deposited metal (e.g., nickel) itself must catalyze the reaction for the plating to be continuous. p2infohouse.orgtau.ac.il

The mechanism for the reduction by hypophosphite is generally understood to proceed through the following key steps:

Adsorption and Dehydrogenation : The hypophosphite ions (H₂PO₂⁻) are adsorbed onto the catalytic surface of the substrate. nmfrc.org Here, they undergo catalytic dehydrogenation, releasing atomic hydrogen (H) and forming metaphosphite ions. tau.ac.il

Electron Transfer (Oxidation) : The adsorbed hydrogen atoms are oxidized, releasing electrons. Concurrently, the hypophosphite ion is oxidized to the phosphite (B83602) ion (HPO₃²⁻), also releasing electrons. tau.ac.il

Metal Ion Reduction (Cathodic Reaction) : The electrons released from the oxidation of the hypophosphite and atomic hydrogen are used to reduce the metal ions (e.g., Ni²⁺) at the catalytic surface, depositing them as metal (Ni⁰). tau.ac.il

Phosphorus Co-deposition : A side reaction involving the reduction of the hypophosphite ion itself leads to the incorporation of elemental phosphorus into the deposit, forming the Ni-P alloy. tau.ac.il

The evolution of hydrogen gas is a characteristic feature of this process, resulting from the combination of atomic hydrogen or the reaction of hydrogen with protons from the aqueous solution. tau.ac.il

Influence on Coating Microstructure and Functional Properties (e.g., corrosion resistance, hardness, wear resistance)

The incorporation of phosphorus via the hypophosphite reducing agent is the primary determinant of the coating's microstructure and its resulting functional properties. electrochemsci.org As-deposited Ni-P coatings can range from microcrystalline to fully amorphous, depending on the phosphorus content. jmmab.com

Microstructure : Coatings with low phosphorus content (<5%) tend to have a microcrystalline structure. As the phosphorus content increases, the structure becomes increasingly disordered, leading to a fully amorphous or "glassy" metal state at high phosphorus levels (>9-10%). jmmab.com

Hardness : The hardness of the as-plated coating is influenced by its phosphorus content. After deposition, the hardness can be significantly increased through heat treatment. This thermal processing causes the amorphous structure to transform into a crystalline one, precipitating hard nickel phosphide (B1233454) (Ni₃P) phases within the nickel matrix. jmmab.comsid.ir

Corrosion Resistance : High-phosphorus, amorphous Ni-P coatings generally exhibit superior corrosion resistance. electrochemsci.orgresearchgate.net The lack of grain boundaries and the uniform, single-phase nature of the amorphous structure eliminate potential sites for corrosion initiation.

Wear Resistance : The high hardness achieved after heat treatment translates to excellent wear resistance, making Ni-P coatings suitable for demanding applications in the aerospace, automotive, and machinery industries. electrochemsci.org

By controlling the concentration of this compound and other bath parameters, the properties of the final coating can be precisely engineered for specific applications. electrochemsci.orgresearchgate.net

Utilization as a Flame Retardant Additive in Polymeric Materials

This compound and related phosphorus-based compounds are used as effective halogen-free flame retardants in a variety of polymeric materials. mdpi.commater-rep.com Their efficacy stems from their ability to interrupt the combustion cycle of the polymer in both the solid (condensed) phase and the gas phase.

Mechanisms of Flame Retardancy (Gas-Phase and Condensed-Phase)

When a polymer containing a phosphorus-based flame retardant like this compound is exposed to the heat of a fire, it decomposes and acts through two primary mechanisms. nih.gov

Condensed-Phase Mechanism : This mechanism involves altering the thermal decomposition of the polymer to promote the formation of a protective layer of carbonaceous char. nih.govnih.gov Upon heating, this compound decomposes to produce phosphoric acid and ammonia (B1221849). nbinno.comappflameretardant.com The phosphoric acid acts as a catalyst, accelerating the dehydration of the polymer backbone. nbinno.comsenloschemical.com This process promotes cross-linking and the formation of a stable, insulating char layer on the material's surface. appflameretardant.comalfa-chemistry.com This char layer acts as a physical barrier that:

Insulates the underlying polymer from heat, slowing further degradation. nbinno.com

Limits the diffusion of oxygen to the polymer surface. researchgate.net

Reduces the release of flammable volatile gases into the flame zone. appflameretardant.com

Gas-Phase Mechanism : This mechanism works by inhibiting the chemical chain reactions of combustion that take place in the flame itself. nih.govnih.gov The decomposition of this compound releases non-combustible gases, such as ammonia (NH₃) and water vapor. appflameretardant.comnih.gov These gases dilute the concentration of flammable gases and oxygen in the air surrounding the material, exerting a suffocation effect on the flame. nih.govsenloschemical.com Furthermore, volatile phosphorus-containing species (such as PO• and PO₂• radicals) can be released into the gas phase. mdpi.comnih.gov These radicals act as scavengers, trapping the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction, thereby quenching the flame. mdpi.comnih.govuclan.ac.uk

The combination of these condensed-phase and gas-phase actions makes this compound and similar compounds highly efficient at reducing the flammability of polymeric materials. mdpi.com

Table 2: Summary of Flame Retardancy Mechanisms

PhaseMechanism of ActionKey Products/IntermediatesEffect on Combustion
Condensed-Phase Char Formation (Intumescence)Phosphoric Acid, Pyrophosphoric AcidForms an insulating char layer, blocks heat and oxygen, and reduces fuel release. nbinno.comappflameretardant.com
Gas-Phase Flame Inhibition & DilutionAmmonia (NH₃), Water Vapor (H₂O), Phosphorus Radicals (PO•)Dilutes flammable gases and oxygen; chemically interrupts combustion chain reactions. mdpi.comnih.govappflameretardant.comsenloschemical.com

Impact on Polymer Thermal Degradation and Char Formation

This compound and related phosphorus-containing compounds play a crucial role in altering the thermal degradation pathway of polymers to enhance their fire resistance. The primary mechanism involves action in the condensed phase, where the additive promotes the formation of a protective carbonaceous char layer on the surface of the burning material. senloschemical.comnih.gov

Upon heating, compounds like ammonium polyphosphate (APP), which shares a similar mechanism, begin to decompose at temperatures around 240-300°C. senloschemical.comtaifengfr.commarquette.edu This initial decomposition releases ammonia (NH₃) and phosphoric acid or polyphosphoric acid. senloschemical.commarquette.edunbinno.com The generated phosphoric acid acts as a potent acid catalyst, accelerating the dehydration and cross-linking of the polymer backbone. senloschemical.comnbinno.comuq.edu.au This catalytic action effectively redirects the decomposition process from the formation of flammable volatile products towards the creation of a stable, non-combustible char.

Below is a data table summarizing the key thermal events and their impact on char formation when a phosphorus-based flame retardant like ammonium polyphosphate is incorporated into a polymer matrix.

Temperature Range (°C)Key Thermal EventEffect on Polymer and Char Formation
~240 - 350Initial decomposition of the ammonium phosphorus compound.Release of ammonia and phosphoric acid. senloschemical.comtaifengfr.com
~350 - 500Catalytic action of phosphoric acid.Polymer dehydration, cross-linking, and carbonization are promoted. nbinno.comuq.edu.aunih.gov
> 450Char swelling and stabilization.Ammonia gas expands the char (intumescence); polyphosphoric acid cross-links to form a stable, insulating layer. nbinno.comnih.gov
> 550High-temperature char stabilization.Formation of a dense, protective char that limits heat and mass transfer, suppressing combustion. marquette.edu

Synergistic Effects with Co-additives in Polymer Composites

The flame-retardant efficacy of this compound and related compounds can be significantly enhanced through synergistic interactions with various co-additives. pinfa.eu These synergistic systems often achieve superior fire safety performance at lower total additive loadings, which helps to preserve the mechanical properties of the host polymer. mdpi.com A common approach is the formulation of intumescent systems, which typically consist of three components: an acid source (e.g., ammonium polyphosphate), a carbon source (e.g., pentaerythritol), and a blowing agent (e.g., melamine). senloschemical.com

This compound can act synergistically with other phosphorus-containing flame retardants. For instance, studies on polypropylene/wood flour composites have shown a significant synergistic effect between ammonium polyphosphate (APP) and aluminum hypophosphite (AHP). mater-rep.com A formulation with a 9:1 mass ratio of APP to AHP was found to be the most effective, achieving a V-0 rating in the UL-94 vertical burn test and increasing the Limiting Oxygen Index (LOI) to 28.3%. mater-rep.com

Synergy is also observed when condensed-phase flame retardants like APP are combined with additives that are active in the gas phase. pinfa.eu Co-additives such as phosphinates can release radical-quenching species into the flame, interrupting the chemical reactions of combustion. pinfa.eu Furthermore, ablative flame retardants like metal hydroxides (e.g., aluminum hydroxide (B78521), magnesium hydroxide) can be used as synergists. pinfa.eu These compounds release water upon decomposition, which dilutes the flammable gases in the gas phase and cools the polymer surface. The remaining metal oxides can react with phosphoric acid from the APP to form stable metal phosphates in the char, enhancing its structural integrity and protective properties at high temperatures. pinfa.eu Nanoparticles such as nano-zirconia and nano-silica have also demonstrated synergistic effects with APP, improving char quality and reducing heat release rates. nih.govresearchgate.net

The table below presents data on various synergistic flame-retardant systems and their performance in different polymer matrices.

Polymer MatrixFlame Retardant SystemKey Performance Metric
Polypropylene (PP) / Wood FlourAmmonium Polyphosphate (APP) + Aluminum Hypophosphite (AHP)LOI: 28.3%; UL-94: V-0 mater-rep.com
Polyamide 6 (PA6)Expandable Graphite (B72142) (EG) + Aluminum (diethyl)polyphosphinate (AlPi) + Melamine (B1676169) Polyphosphate (MPP)LOI: 46% mdpi.com
Polypropylene (PP)APP + Thermally Reduced Graphite Oxide (TRGO)LOI: >31%; UL-94: V-0 (at ≤1 wt% TRGO) mdpi.com
Polystyrene (PS)APP + Nano-silicon oxideReduced peak heat release rate and smoke production. nih.gov
Unsaturated Polyester (B1180765) (UP)APP + Aluminum Hypophosphite (AHP)Peak heat release rate decreased by 50.0%; LOI increased by 34.8%. researchgate.net

Applications in Specific Polymer Systems (e.g., Unsaturated Polyester, Polyamide, Polystyrene)

Phosphorus-based flame retardants, including hypophosphites and polyphosphates, are utilized in a variety of thermoplastic and thermoset polymers to meet stringent fire safety standards.

Unsaturated Polyester (UPR): In unsaturated polyester resins, ammonium polyphosphate (APP) acts as an effective acid source that promotes the dehydration and carbonization of the polymer matrix during combustion. uq.edu.auusq.edu.au This leads to the formation of a protective graphite-like char layer on the material's surface, which slows heat exchange and the release of volatile gases. uq.edu.auusq.edu.au A hybrid system of APP and aluminum hypophosphite (AHP) has demonstrated high efficiency in UPR, with composites passing the UL-94 V-0 classification, achieving a 50.0% reduction in the peak heat release rate, and showing a 34.8% increase in the Limiting Oxygen Index (LOI). researchgate.net

Polyamide (PA): In aliphatic polyamides such as PA-11 and PA-12, APP significantly alters the thermal degradation process. researchgate.net It initiates a chemical interaction that leads to the formation of intermediate phosphate (B84403) ester bonds. nih.govresearchgate.net The subsequent decomposition of these esters promotes the formation of an intumescent char, which provides a fire-retardant action. researchgate.net In Polyamide 11, the combination of APP with kraft lignin (B12514952) enhances charring, leading to a higher residue yield at 600°C. nih.gov For Polyamide 6, synergistic systems containing expandable graphite, aluminum (diethyl)polyphosphinate, and melamine polyphosphate have achieved exceptionally high LOI values up to 46%. mdpi.com

Polystyrene (PS): Polystyrene is highly flammable and produces significant smoke and molten drips when burning. nih.gov Phosphorus-containing compounds have been developed as effective halogen-free flame retardants for styrenic polymers. encyclopedia.pub Aluminum hypophosphite (AHP) can be used as a single additive in PS composites, enabling them to achieve a V-0 rating in the UL-94 test through a combination of gas-phase and condensed-phase activity. alfa-chemistry.com Synergistic effects have been reported between expandable graphite and AHP in polystyrene. nih.gov Furthermore, the combination of APP with nano-oxides like zirconia has been shown to improve char yield by forming stable zirconium pyrophosphate during combustion, which enhances the protective barrier. researchgate.net

The following table summarizes the performance of this compound-related flame retardants in these specific polymer systems.

Polymer SystemFlame Retardant Additive(s)Flame Retardancy RatingResearch Finding
Unsaturated Polyester (UPR)Ammonium Polyphosphate (APP) + Aluminum Hypophosphite (AHP)UL-94 V-0; LOI increased to >26.5Synergistic system significantly reduces heat release and increases oxygen index. researchgate.net
Polyamide 11 (PA11)APP + Kraft LigninIncreased Char ResidueLignin acts as a charring agent, increasing thermal stability. nih.gov
Polyamide 6 (PA6)Expandable Graphite + AlPi + MPPLOI: 46%High synergistic efficiency in flame retardancy. mdpi.com
Polystyrene (PS)Aluminum Hypophosphite (AHP)UL-94 V-0AHP acts effectively in both condensed and gas phases. alfa-chemistry.com
Expanded Polystyrene (EPS)APP + Nano-Zirconia (ZrO₂)UL-94 V-0; LOI: >31%ZrO₂ reacts to form zirconium pyrophosphate, enhancing char stability. researchgate.net

Precursor in the Synthesis of Phosphorus-Containing Materials

Formation of Metal Phosphides (e.g., Ni₂P, Cu₃P, InP)

This compound serves as an effective and convenient phosphorus source for the synthesis of various transition metal phosphides, which are of interest for applications in catalysis, electronics, and energy storage. acs.orgscispace.com Its use can offer advantages such as lower reaction temperatures and safer handling compared to other phosphorus precursors like toxic phosphine (B1218219) gas. acs.orgrsc.org

Nickel Phosphide (Ni₂P): Nanoparticles of Ni₂P can be synthesized via a solid-phase reaction between nickel cations (Ni²⁺) and hypophosphite anions (H₂PO₂⁻) under a nitrogen atmosphere at relatively low temperatures. rsc.org A common method involves the incipient wetness impregnation of a support material (e.g., MCM-41 silica) with an aqueous solution of nickel chloride and this compound. scispace.com The resulting precursor is then reduced under a hydrogen flow at temperatures between 483–663 K to form the Ni₂P phase. scispace.com Using a hypophosphite precursor enables the formation of Ni₂P at lower reduction temperatures compared to phosphate-based precursors. scispace.com

Copper Phosphide (Cu₃P): Cu₃P catalysts can be prepared through the thermal decomposition of a precursor made from a copper salt (e.g., copper chloride) and a hypophosphite, such as this compound. google.com The synthesis involves dissolving the reactants in deionized water, drying the solution to obtain a precursor powder, and then roasting the precursor under a static nitrogen atmosphere at 300-500°C. google.com

Indium Phosphide (InP): A green synthesis method for high-quality InP nanocrystals utilizes solid this compound as an economical and safe phosphorus precursor. acs.org In this process, this compound is controllably decomposed by precise temperature management to produce highly reactive gaseous phosphine (PH₃). acs.org The in situ generated PH₃ then reacts with an indium precursor (e.g., indium carboxylate) to form InP clusters, which subsequently nucleate and grow into uniform nanocrystals. acs.org

The table below provides an overview of synthesis methods for different metal phosphides using this compound as a precursor.

Target Metal PhosphideMetal SourcePhosphorus SourceSynthesis MethodKey Conditions
Nickel Phosphide (Ni₂P)Nickel Chloride (NiCl₂)This compoundTemperature-programmed reductionReduction in H₂ at 483–663 K scispace.com
Copper Phosphide (Cu₃P)Copper Salt (e.g., CuCl₂)This compoundPrecursor pyrolysisRoasting at 300–500°C under N₂ google.com
Indium Phosphide (InP)Indium CarboxylateThis compoundControlled thermal decompositionGaseous PH₃ generated in situ reacts with In source acs.org

Synthesis of Novel Hybrid Materials (e.g., with Graphitic Carbon Nitride)

This compound is instrumental in the synthesis of hybrid materials where metal phosphides are integrated with high-surface-area supports. These composite materials often exhibit enhanced catalytic activity and stability due to the dispersion of the active phase and synergistic interactions with the support.

A prime example is the preparation of Ni₂P catalysts supported on mesoporous silica (B1680970), such as MCM-41. scispace.com In this synthesis, the MCM-41 support is impregnated with an aqueous solution containing nickel chloride and this compound. scispace.com Subsequent thermal treatment under a reducing atmosphere converts the precursors into finely dispersed Ni₂P nanoparticles within the porous structure of the silica support, creating a Ni₂P/MCM-41 hybrid catalyst. scispace.com This material has demonstrated high activity for hydrodesulfurization (HDS) reactions, a critical process in the petroleum refining industry. scispace.com The use of this compound as the phosphorus source is advantageous as it allows for the formation of the desired nickel phosphide phase at lower temperatures. scispace.com

While specific literature detailing the use of this compound in direct synthesis with graphitic carbon nitride was not prominent in the search results, the established methods for creating supported metal phosphides suggest a viable pathway for developing such novel hybrid materials.

Formation of Metal Phosphates and Pyrophosphates

This compound can also serve as a precursor in the formation of various metal phosphates and pyrophosphates, often through reactions where it simultaneously acts as a reducing agent and a phosphate source.

A versatile synthesis route utilizes a molten hypophosphite salt as both the reaction medium and precursor to react with metal oxides. rsc.org Due to the reducing character of the hypophosphite melt, transition metals can be reduced to lower oxidation states during the formation of the metal phosphate. rsc.org This method has been used to produce a variety of low-valent transition metal phosphates, such as V(PO₃)₃ and Cr(NH₄)HP₃O₁₀, under relatively mild conditions. rsc.org The process involves the disproportionation of the hypophosphite anion into phosphine gas and phosphates, with the latter reacting with the dissolved metal oxide. rsc.org

The formation of thermally stable pyrophosphates has also been observed in the context of flame retardancy. When polymers containing ammonium polyphosphate (APP) and certain metal-based co-additives are subjected to high temperatures, the metal can react with the decomposition products of APP. For example, in expanded polystyrene containing APP and nano-zirconia, the zirconia reacts with pyrophosphoric acid produced from APP's thermal decomposition to form zirconium pyrophosphate (ZrP₂O₇). researchgate.net This highly stable pyrophosphate enhances the integrity and insulating properties of the protective char layer. researchgate.net Similarly, when APP is used with metal hydroxides, the resulting metal oxides can form stable pyrophosphates in the char during combustion. pinfa.eu

The table below lists examples of metal phosphates and pyrophosphates formed using or in processes involving hypophosphite/polyphosphate precursors.

Formed CompoundMetal SourcePhosphorus Source/ContextMethod/Process
Titanium(III) PhosphatesTitanium(IV) OxideThis compound MeltReductive Phosphatization rsc.org
Vanadium(III) Metaphosphate (V(PO₃)₃)Vanadium OxideThis compound MeltReductive Phosphatization rsc.org
Zirconium Pyrophosphate (ZrP₂O₇)Nano-Zirconia (ZrO₂)Ammonium Polyphosphate (APP)Combustion of flame-retarded polymer researchgate.net
Various Metal (Pyro)phosphatesMetal Hydroxides (e.g., ATH, MDH)Ammonium Polyphosphate (APP)Combustion of flame-retarded polymer pinfa.eu

Applications in Heterogeneous and Homogeneous Catalysis

This compound serves multiple functions in the realm of catalysis, acting as a reducing agent for the synthesis of catalytically active metal nanoparticles, a reagent in various organic reactions, and a crucial precursor for creating highly efficient electrocatalysts.

This compound is recognized as a strong reducing agent, a property that is leveraged in the bottom-up synthesis of metallic nanoparticles. sciencemadness.org The hypophosphite anion (H₂PO₂⁻) is capable of reducing metal ions from their precursor salts to their zero-valent state, which is the foundational step in nanoparticle formation. This process involves the nucleation of metal atoms followed by their growth into nanometer-sized particles.

The efficacy of the hypophosphite ion as a reductant has been demonstrated in the synthesis of various metal nanoparticles. For instance, in a method analogous to using this compound, sodium hypophosphite has been successfully employed to reduce copper sulfate (B86663) in an ethylene (B1197577) glycol medium under microwave irradiation to produce well-dispersed copper nanoparticles with diameters around 10 nm. researchgate.net This highlights the potential of hypophosphite salts, including this compound, to serve as effective reducing agents for creating catalytically active nanometals.

Table 1: Role of Hypophosphite as a Reducing Agent in Nanoparticle Synthesis

Metal PrecursorHypophosphite SaltProductKey Finding
Copper(II) Sulfate (CuSO₄·5H₂O)Sodium Hypophosphite (NaH₂PO₂·H₂O)Copper Nanoparticles (CuNPs)A rapid synthesis method yielding well-dispersed nanoparticles (~10 nm), demonstrating the reducing power of the hypophosphite ion. researchgate.net

Beyond nanoparticle synthesis, this compound and related hypophosphite salts are valuable reagents and catalysts in a variety of organic transformations. Their applications range from reductive aminations to complex C-P bond-forming reactions.

One significant application is in catalyst-free reductive amination, where hypophosphites serve as a selective reducing agent. nih.govbeilstein-journals.org In this process, the hypophosphite reduces an imine, formed in-situ from a carbonyl compound and an amine, to yield the corresponding amine. This method is noted for its good chemoselectivity, as it can reduce the C=N bond while leaving other functional groups like nitro and cyano groups intact. beilstein-journals.org

Furthermore, this compound derivatives have been instrumental in palladium-catalyzed cross-coupling reactions. A notable example is the use of anilinium hypophosphite, a stable and nonhygroscopic salt, to react with aromatic halides and triflates. organic-chemistry.org This reaction provides a direct and convenient route for the synthesis of monosubstituted phosphinic acids, which are important organophosphorus compounds. organic-chemistry.org this compound has also been used as a starting material for the synthesis of pseudo-alpha,alpha-dipeptides, showcasing its utility in creating complex organic molecules. nih.gov In the field of polymer chemistry, ammonium phosphinate (another name for this compound) is used as a catalyst for the production of polyamide. wikipedia.org

Table 2: Applications of Hypophosphite Salts in Organic Synthesis

Organic TransformationRole of HypophosphiteCatalyst/ConditionsProduct Type
Reductive AminationReducing AgentCatalyst-freeSecondary and Tertiary Amines beilstein-journals.orgbeilstein-journals.org
Cross-CouplingReagent (P-source)Palladium (e.g., Pd(OAc)₂)Monosubstituted Phosphinic Acids organic-chemistry.org
Dipeptide SynthesisReagent (P-source)Multi-step synthesisPseudo-alpha,alpha-dipeptides nih.gov
PolymerizationCatalystN/APolyamide wikipedia.org

A highly significant application of this compound is as a phosphorus precursor in the synthesis of transition metal phosphides (TMPs). mdpi.com These materials have emerged as cost-effective and highly efficient electrocatalysts for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel through water splitting. gncl.cnrsc.orgmdpi.com TMPs are promising alternatives to expensive noble metal catalysts like platinum. mdpi.com

The synthesis of TMPs often involves a high-temperature phosphidation reaction where a transition metal precursor (e.g., an oxide or salt) reacts with a phosphorus source. This compound is frequently used in this process, decomposing to generate reactive phosphorus species that phosphorize the metal precursor. mdpi.com The resulting TMPs, such as those based on cobalt (CoP), nickel (Ni₂P), molybdenum (MoP), and iron (FeP), exhibit excellent electrocatalytic activity. mdpi.comgncl.cnrsc.org This high activity is attributed to the unique electronic structure of TMPs, where the synergistic effect between the metal and phosphorus atoms creates active sites that optimize the binding energy of hydrogen intermediates, thus facilitating the HER. mdpi.comstanford.edu

The performance of these TMP electrocatalysts is typically evaluated by their overpotential (the extra voltage required to drive the reaction at a certain rate) and their Tafel slope (which provides insight into the reaction mechanism). Research has shown that TMPs synthesized from hypophosphite precursors can achieve low overpotentials and Tafel slopes, rivaling more expensive materials.

Table 3: Performance of Transition Metal Phosphide (TMP) Electrocatalysts for HER

TMP CatalystPrecursor Phosphorus SourceElectrolyteOverpotential (at 10 mA/cm²)Tafel Slope (mV/dec)
Mo-Ni₂P NWs/NFHypophosphite1.0 M KOH78 mVN/A mdpi.com
Fe-doped Ni₂P NanosheetsHypophosphiteN/AN/AN/A gncl.cn
CoP/NCNTsTrioctylphosphine0.5 M H₂SO₄~130 mV50 mV/dec rsc.org
Fe/CoP NHsHypophosphite1.0 M KOH69 mV79 mV/dec acs.org
FePHypophosphite0.5 M H₂SO₄55 mV53 mV/dec researchgate.net

Potential Applications in Energy Storage Technologies (as a component of electrode materials)

The search for advanced electrode materials is crucial for developing next-generation energy storage devices like batteries and supercapacitors. fiu.eduyoutube.com In this context, phosphorus-based materials are attractive due to their high theoretical specific capacity. fiu.edu While not typically used as a direct component in its raw form, this compound holds significant potential as a versatile precursor for synthesizing active electrode materials.

Recent research has highlighted ammonium metal phosphates (NH₄MPO₄, where M = Ni, Co, etc.) as an emerging class of materials for supercapacitor electrodes. researchgate.net These materials offer benefits such as low cost, simple synthesis, and high specific capacity. researchgate.net For example, hierarchically self-assembled, flower-like ammonium nickel phosphate has been investigated as a high-rate electrode material for asymmetric supercapacitors. researchgate.net

This compound can serve as an ideal single-source precursor for the synthesis of such ammonium metal phosphates, providing both the ammonium (NH₄⁺) cation and the phosphorus-containing anion. Its use could simplify synthesis routes, such as hydrothermal or solvothermal methods, to produce nanostructured electrode materials with optimized morphologies for enhanced electrochemical performance. researchgate.netnih.gov The development of these synthesis strategies could pave the way for this compound to become a key ingredient in the manufacturing of advanced electrodes for future energy storage systems.

Computational and Theoretical Investigations of Ammonium Hypophosphite

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies delve into the electronic makeup of a molecule, offering insights into its stability, geometry, and the nature of its chemical bonds. These first-principles, or ab initio, methods have been crucial in understanding the fundamental characteristics of ammonium (B1175870) hypophosphite.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of crystalline materials, including those containing hypophosphite anions. DFT calculations allow for the geometry optimization of molecular and crystal structures, yielding precise predictions of bond lengths, bond angles, and unit cell parameters.

For ammonium hypophosphite, molecular orbital calculations have been performed to investigate the charge density and the polarity of its bonds, particularly the phosphorus-hydrogen (P-H) bonds. researchgate.net Such analyses are critical for understanding the reactivity and intermolecular interactions of the compound. By solving the Kohn-Sham equations, DFT can reconstruct the electronic structure, providing theoretical guidance on the stability and electronic driving forces within the crystal lattice. The accuracy of these calculations is highly dependent on the chosen functional and basis set, with various options available to suit different systems, from simple crystals to complex hydrogen-bonded networks.

Table 1: Application of DFT in Structural Analysis
Computational TaskDescriptionKey OutputsRelevance to this compound
Geometry OptimizationAn iterative process to find the lowest energy arrangement of atoms in a molecule or crystal unit cell.Optimized bond lengths, bond angles, and lattice parameters.Provides an accurate theoretical model of the crystal structure.
Electronic Structure CalculationCalculation of molecular orbitals and their energy levels.HOMO/LUMO energies, band structure, density of states (DOS).Helps understand electronic properties and reactivity.
Population AnalysisMethods (e.g., Mulliken, Löwdin) to assign partial atomic charges based on the calculated electron density.Atomic charges, bond polarity information.Used to assess the polarity of P-H and N-H bonds. researchgate.net

Ab initio methods, including DFT, are powerful tools for predicting the spectroscopic properties of molecules. By calculating the second derivatives of the energy with respect to atomic positions, it is possible to compute vibrational frequencies, which directly correspond to peaks in infrared (IR) and Raman spectra.

While specific ab initio spectroscopic studies for this compound are not prominent in the literature, the methodology has been successfully applied to related compounds, such as perovskite-type metal hypophosphites. In such studies, DFT calculations are used to predict the vibrational modes associated with the hypophosphite anion (H₂PO₂⁻) as well as the cation. The calculated frequencies can then be compared with experimental IR and Raman spectra to make definitive assignments for the observed vibrational bands, such as P-H stretching, O-P-O bending, and various lattice modes. This comparative approach allows for a detailed understanding of the material's vibrational properties at a molecular level.

One of the most significant computational investigations related to this compound centers on the concept of "dihydrogen bonding." In 1934, Zachariasen and Mooney proposed the existence of an attractive H···H interaction in the crystal structure of this compound based on their single-crystal X-ray diffraction data. researchgate.net This was a pioneering suggestion of what would much later be termed a dihydrogen bond—an interaction between a protonic hydrogen (like in N-H) and a hydridic hydrogen (where H is bonded to a less electronegative atom, like P).

However, a modern reinvestigation of the compound using high-resolution X-ray diffraction and molecular orbital calculations has refuted this original claim. researchgate.net The key findings from this structural and theoretical re-examination are summarized below.

Table 2: Reinvestigation of Dihydrogen Bonding in this compound
MethodFindingConclusion
High-Resolution X-ray DiffractionPrecise determination of hydrogen atom positions within the crystal lattice.The distances between hydrogen atoms on the ammonium cation and the hypophosphite anion were found to be too long to be considered bonding interactions.
Molecular Orbital Calculations (DFT)Investigation of the charge density and polarity of the P-H bonds.The calculations showed that the hydrogen atoms attached to phosphorus are not sufficiently hydridic (electron-rich) to participate in dihydrogen bonds.

Ultimately, neither the refined experimental structure nor the theoretical calculations support the original claim of dihydrogen bonding in this compound. researchgate.net The dominant intermolecular forces stabilizing the crystal structure are conventional N-H···O hydrogen bonds between the ammonium cation and the hypophosphite anion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. While a powerful tool for understanding the dynamic behavior of materials in different states (e.g., in solution or in a molten state), there is a lack of specific MD simulation studies in the published literature focusing directly on this compound.

However, the methodology of MD simulations has been extensively applied to other phosphorus-containing compounds, such as organic phosphates and phosphonates at interfaces or in solution. nih.govmdpi.comchemrxiv.org An MD simulation of this compound would involve:

Force Field Development: Defining a set of parameters (a "force field") that describes the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces).

System Setup: Constructing an initial model of the system, for example, a simulation box containing ammonium and hypophosphite ions solvated in water or a model of the molten salt at high temperature.

Simulation: Solving Newton's equations of motion for the system over a period of time, generating a trajectory that describes how the positions and velocities of the atoms evolve.

Analysis: Analyzing the trajectory to extract macroscopic and microscopic properties, such as diffusion coefficients, radial distribution functions (to understand local structure), and hydrogen bond dynamics.

Such simulations could provide valuable insights into the behavior of this compound in solution, the mechanics of its melting process, and the interactions between its constituent ions on a timescale not easily accessible by experimental methods.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, calculating activation energies, and identifying transition states. For this compound, a key reaction of interest is its thermal decomposition. When heated, this compound is known to decompose, yielding toxic phosphine (B1218219) gas and ammonia (B1221849). sciencemadness.org

While detailed quantum chemical modeling of this specific decomposition pathway is not extensively covered in the literature, the computational methods for such an investigation are well-established. Studies on the decomposition of analogous compounds, such as ammonium nitrate (B79036), provide a clear blueprint for how such an analysis would be performed. researchgate.netresearchgate.net The process typically involves:

Proposing Reaction Steps: Identifying plausible elementary reaction steps, such as proton transfer, bond cleavage, or molecular rearrangements.

Locating Stationary Points: Using quantum chemical methods (like DFT) to calculate the structures and energies of the reactants, products, and any intermediates.

Transition State Searching: Identifying the highest-energy point along the reaction coordinate between a reactant and a product. This saddle point is the transition state, and its structure provides insight into the mechanism.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate.

Verifying the Pathway: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactant and product.

By applying these techniques, a complete energy profile for the decomposition of this compound could be constructed, revealing the most likely reaction pathway and the rate-determining step.

Computational Prediction of Novel Derivatives and Their Properties

A significant application of computational chemistry is in the design of new molecules and the prediction of their properties before they are synthesized in a lab. This in silico approach can save considerable time and resources. For this compound, this could involve predicting the properties of novel derivatives created by substituting the ammonium cation or modifying the hypophosphite anion.

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful technique used for this purpose. This method has been successfully applied to predict the properties of phosphonate (B1237965) derivatives. The general workflow for a QSPR study involves:

Dataset Creation: Assembling a set of known molecules (e.g., various phosphonate derivatives) with experimentally measured data for a specific property of interest (e.g., toxicity, solubility).

Descriptor Calculation: Using computational methods, typically DFT, to calculate a wide range of "quantum chemical descriptors" for each molecule. These can include electronic properties (HOMO/LUMO energies), structural properties (molecular volume), and charge-based properties (Hirshfeld charges, molecular electrostatic potential).

Model Building: Employing statistical methods, such as multiple linear regression, to build a mathematical model that correlates a selection of the calculated descriptors with the experimental property.

Validation and Prediction: Testing the model's predictive power on a set of molecules not used in its creation. Once validated, the model can be used to predict the properties of new, unsynthesized derivatives.

This methodology could be directly applied to predict the stability, reactivity, or other key properties of novel derivatives of this compound, guiding synthetic efforts toward new materials with desired functionalities.

Environmental Considerations and Sustainable Practices in Academic Research

Fate and Transformation in Environmental Matrices (e.g., water, soil)

The environmental fate of ammonium (B1175870) hypophosphite is primarily governed by the behavior of the hypophosphite anion (H₂PO₂⁻) and the ammonium cation (NH₄⁺). While specific studies on the complete fate of ammonium hypophosphite are limited, the transformation pathways of its constituent ions are relatively understood.

In aqueous environments, hypophosphite is kinetically stable but can undergo oxidation to phosphite (B83602) (HPO₃²⁻) and subsequently to phosphate (B84403) (PO₄³⁻), which is a common nutrient. This oxidation can be facilitated by various factors, including microbial activity and the presence of certain minerals. Some microorganisms are capable of utilizing reduced phosphorus compounds like hypophosphite as a phosphorus source. The oxidation of hypophosphite can also be chemically induced, for instance, through advanced oxidation processes involving hydroxyl radicals.

The ammonium ion's fate is a well-established part of the nitrogen cycle. In soil and water, ammonium can be taken up by plants and microorganisms as a nutrient. It can also undergo nitrification, a microbial process that converts ammonium to nitrate (B79036) (NO₃⁻), which is more mobile in soil and can potentially leach into groundwater.

The mobility of this compound in soil is influenced by the properties of the soil matrix. The ammonium cation can be adsorbed to negatively charged soil particles, such as clay and organic matter, which can limit its immediate leaching. The hypophosphite anion, being negatively charged, is generally more mobile in soils.

Analytical Methodologies for Environmental Monitoring

Accurate monitoring of this compound and its transformation products in environmental samples is crucial for assessing its potential impact. Several analytical techniques are available for the detection and quantification of hypophosphite.

Ion chromatography (IC) is a widely used method for the separation and detection of inorganic anions, including hypophosphite. When coupled with conductivity detection, IC can effectively measure hypophosphite concentrations in water samples. For enhanced sensitivity and selectivity, IC can be combined with other detection techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization tandem mass spectrometry (ESI-MS/MS). These hyphenated techniques provide lower detection limits and are less susceptible to matrix interferences.

Below is an interactive data table summarizing some of the analytical methods used for hypophosphite detection.

Analytical TechniqueDetectorSample MatrixDetection LimitReference
Ion Chromatography (IC)ConductivityGeothermal Water0.83 µM acs.org
IC coupled with ICP-ESICP-ESEnvironmental SamplesNot specified sciencemadness.orgresearchgate.net
IC-ESI/MS/MSTandem Mass SpectrometryEnvironmental Samples0.162 µg/L (for phosphite)Not specified

Emerging Research on Remediation and Treatment of Hypophosphite-Containing Effluents

Wastewater containing hypophosphite is generated from various industrial processes, most notably from electroless nickel plating. Due to the high solubility and stability of hypophosphite, its removal from effluents can be challenging. expertmarketresearch.comnih.gov Emerging research focuses on advanced treatment technologies to effectively degrade or recover phosphorus from these waste streams.

Advanced Oxidation Processes (AOPs) have shown significant promise for the degradation of hypophosphite. These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to oxidize hypophosphite to phosphate. expertmarketresearch.com Examples of AOPs being investigated include:

Photoelectrocatalytic (PEC) Oxidation: This process combines photocatalysis and electrolysis to generate oxidizing species. A study demonstrated the complete oxidation and recovery of phosphorus from hypophosphite-laden wastewater within 30 minutes using a TiO₂/Ni-Sb-SnO₂ bifunctional photoanode. expertmarketresearch.comnih.gov

Electro-Fenton Process: This method generates hydroxyl radicals through the reaction of hydrogen peroxide (electrogenerated) with ferrous ions. Coupling this with anodic oxidation has been shown to achieve nearly 100% removal and recovery of phosphorus from hypophosphite solutions.

UV/H₂O₂ Process: The photolysis of hydrogen peroxide by ultraviolet light generates hydroxyl radicals, which can effectively oxidize hypophosphite and phosphite to phosphate.

Another area of research is the recovery of phosphorus from these effluents. Once oxidized to phosphate, it can be precipitated as valuable products like ferric phosphate (FePO₄) or hydroxyapatite. This not only mitigates water pollution but also contributes to a circular economy by recovering a valuable resource.

The table below summarizes some of the emerging remediation technologies for hypophosphite-containing wastewater.

Treatment TechnologyMechanismEfficiencyReference
Photoelectrocatalytic (PEC) OxidationGeneration of •OH radicals and O₃Complete oxidation and recovery in 30 min expertmarketresearch.comnih.gov
Electro-Fenton with Anodic OxidationGeneration of •OH radicals~100% hypophosphite removal and P recovery in 30 minNot specified
UV/H₂O₂ ProcessGeneration of •OH radicalsComplete oxidation of hypophosphite and phosphiteNot specified
Adsorption on Layered Double Hydroxides (LDHs)Anion exchange74% phosphate removal (after oxidation)Not specified

Future Directions and Emerging Research Frontiers

Development of Advanced and Sustainable Synthetic Methodologies

The future of ammonium (B1175870) hypophosphite synthesis is geared towards greener and more efficient production pathways. Traditional methods, while established, are being re-evaluated through the lens of green chemistry principles to minimize environmental impact and enhance safety.

Current Synthetic Routes:

Neutralization Reaction: This common method involves reacting hypophosphorous acid with ammonia (B1221849).

White Phosphorus Route: Another pathway involves the reaction of white phosphorus with a concentrated aqueous solution of ammonia at elevated temperatures, which also produces phosphine (B1218219) as a toxic byproduct.

Metathesis Reaction: This involves the reaction of an ammonium salt, like ammonium sulfate (B86663), with a hypophosphite salt, such as barium hypophosphite, leading to the precipitation of an insoluble salt and leaving ammonium hypophosphite in solution.

Emerging Sustainable Approaches: The development of advanced synthetic methodologies is focused on improving efficiency, reducing waste, and utilizing more environmentally benign starting materials. Key areas of research include:

Continuous Flow Synthesis: Moving from batch to continuous flow processes for the synthesis of related inorganic compounds like metal ammonium phosphates has demonstrated a potential tenfold increase in throughput and a significant decrease in particle size. researchgate.net This methodology offers enhanced control over reaction parameters, improved safety, and greater efficiency, representing a promising frontier for the industrial production of this compound. researchgate.net

Green Chemistry Metrics: The sustainability of synthetic routes is being more rigorously quantified using metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). whiterose.ac.uknih.gov These metrics provide a framework for comparing the "greenness" of different synthetic pathways, encouraging the selection of processes that maximize the incorporation of reactant atoms into the final product and minimize waste. whiterose.ac.uknih.gov The goal is to design synthetic routes with high atom economy and low E-Factor (Environmental Factor), which represents the total weight of waste generated per unit of product. tudelft.nl

A comparative overview of traditional versus emerging synthetic philosophies is presented below.

MethodologyDescriptionPotential AdvantagesResearch Focus
Traditional Batch SynthesisConventional methods involving the reaction of precursors in a single vessel.Well-established and understood processes.Process optimization for yield and purity.
Continuous Flow SynthesisReactants are continuously fed into a reactor, and the product is continuously removed.Higher throughput, improved safety, better process control, and enhanced product consistency. researchgate.netReactor design, optimization of flow rates, and integration into industrial processes.
Green Chemistry-Informed SynthesisApplication of principles like atom economy and waste minimization to the design of synthetic routes.Reduced environmental impact, lower costs associated with waste disposal, and improved safety. scientificupdate.comDevelopment of catalytic processes, use of renewable feedstocks, and design of reactions with high atom economy.

Exploration of Novel Applications in Emerging Technologies

The unique chemical properties of this compound and its derivatives are being harnessed for a range of advanced technological applications, from renewable energy to high-performance coatings and safer materials.

Advanced Electronics and Alternative Energy:

Perovskite Solar Cells: this compound has emerged as a critical additive in the fabrication of tin-based perovskite solar cells, a promising lead-free alternative in photovoltaics. sci-hub.sepolyu.edu.hkrsc.org Its role as an antioxidant suppresses the oxidation of Sn²⁺, leading to improved perovskite film quality, reduced defect density, and significantly enhanced device efficiency and long-term stability. sci-hub.sepolyu.edu.hkrsc.orgrsc.org Research has shown that the introduction of this compound can precisely control the grain size of the perovskite film, which is crucial for optimizing solar cell performance. nwpu.edu.cn

Perovskite Solar Cell TypeAdditiveKey ImprovementPerformance Data
FASnI₃-based5 mol% this compound (AHP)Enhanced photovoltaic performance and stability. rsc.orgAverage Power Conversion Efficiency (PCE) of 6.25 ± 0.67%. rsc.org
CH₃NH₃PbI₃-basedThis compound (AHP)Increased open-circuit voltage (VOC) and PCE due to enlarged grain size and reduced defect densities. nwpu.edu.cnPCE enhanced to 16.5 ± 0.7% from a control value of 9.4 ± 1.0%. nwpu.edu.cn

Catalysts for Oxygen Evolution Reaction (OER): In the realm of alternative energy, particularly in water splitting for hydrogen production, hypophosphite-derived catalysts are showing significant promise. Nickel-phosphorus (Ni-P) alloys, synthesized using hypophosphite as a phosphorus source, have been identified as efficient and robust electrocatalysts for the OER. nih.gov The phosphorus content in the alloy, which can be controlled by the hypophosphite concentration during synthesis, is a key determinant of catalytic activity. nih.govnih.gov These materials offer a cost-effective alternative to precious metal catalysts like RuO₂ and IrO₂. acs.org

CatalystApplicationPerformance MetricReported Value
Ni-P alloys on Nickel FoamOxygen Evolution Reaction (OER)Overpotential at 10 mA cm⁻²335 mV nih.gov
NiCuFePOxygen Evolution Reaction (OER)Overpotential at 10 mA cm⁻²236 mV acs.org
FeCoNiPOxygen Evolution Reaction (OER)Overpotential at 10 mA cm⁻²200 mV nih.gov
Borophene–Ni₂POxygen Evolution Reaction (OER)Overpotential at 10 mA cm⁻²299 mV acs.org

Other Emerging Applications:

Electroless Nickel Plating: Hypophosphites are fundamental components in electroless nickel-phosphorus plating, a process used to create uniform, hard, and corrosion-resistant coatings. electrochemsci.orgnih.gov The concentration of hypophosphite in the plating bath influences the phosphorus content of the coating, which in turn determines its mechanical and chemical properties. nih.gov Research is focused on optimizing bath compositions to enhance plating rates and coating qualities for applications in industries such as aerospace, automotive, and electronics. electrochemsci.orgnmfrc.org

Flame Retardants: There is a growing demand for halogen-free flame retardants due to environmental and health concerns associated with traditional halogenated compounds. This compound and its derivatives, such as aluminum hypophosphite, are effective flame retardants for various polymers, including polypropylene/wood flour composites. mater-rep.comresearchgate.net They often work in synergy with other phosphorus-based compounds like ammonium polyphosphate (APP) to create an intumescent char layer that insulates the polymer from heat and oxygen. mater-rep.comresearchgate.netmdpi.com

Polymer CompositeFlame Retardant SystemPerformance MetricResult
Polypropylene/Wood FlourAmmonium Polyphosphate (APP)/Aluminum Hypophosphite (AHP) (9:1 ratio)Limiting Oxygen Index (LOI)28.3% mater-rep.comresearchgate.net
Polypropylene/Wood FlourAmmonium Polyphosphate (APP)/Aluminum Hypophosphite (AHP) (9:1 ratio)UL-94 Vertical Burning TestV-0 rating mater-rep.comresearchgate.net
Rigid Polyurethane Foam (RPUF)Ammonium Polyphosphate (APP) and Diethyl Ethylphosphonate (DEEP)Limiting Oxygen Index (LOI)24.9% mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery of new materials and the prediction of their properties. While direct applications to this compound are still emerging, the methodologies being developed for broader phosphorus chemistry and materials science are highly relevant.

Predictive Modeling: Machine learning models, including tree-based algorithms like Random Forest and gradient boosting methods like XGBoost, as well as support vector machines (SVM) and neural networks (NN), are being employed to predict complex chemical phenomena. iwaponline.comnih.gov These models can be trained on existing datasets to predict properties such as phosphorus concentrations in environmental samples, which could be adapted to predict the stability or reactivity of this compound under various conditions. iwaponline.comnih.gov

Materials Discovery: AI and ML are becoming indispensable tools in the rational design of new materials. arxiv.org By learning from large databases of known materials, machine learning frameworks can predict the properties of hypothetical compounds, significantly narrowing the search space for materials with desired functionalities. arxiv.org For instance, models are being developed to predict the band gap energies of crystalline compounds, a critical parameter for applications in electronics and photovoltaics. arxiv.org Such an approach could be used to screen for novel hypophosphite-based materials with optimal electronic or catalytic properties.

Potential Applications for this compound Research:

Reaction Optimization: ML algorithms could be trained to predict the optimal conditions (temperature, concentration, catalyst) for the synthesis of this compound to maximize yield and minimize byproducts.

Property Prediction: AI models could predict the performance of this compound in various applications, such as its efficiency as a flame retardant in different polymer matrices or its stability as an additive in perovskite solar cells.

Mechanism Elucidation: While more complex, AI could assist in proposing plausible reaction mechanisms by analyzing large datasets of reaction outcomes.

Challenges and Opportunities in Fundamental Understanding of its Reactivity

Despite its utility, a deeper fundamental understanding of the reactivity of this compound is necessary to unlock its full potential and mitigate its risks.

Challenges:

Thermal Stability and Decomposition: A significant challenge is the thermal decomposition of this compound, which can release toxic and spontaneously flammable phosphine gas. A thorough understanding of the decomposition mechanism and kinetics is crucial for safe handling and application.

Reaction Mechanisms: The detailed mechanisms by which hypophosphite acts as a reducing agent in processes like electroless plating or as a precursor in catalyst synthesis are complex and not fully elucidated.

Tautomeric Equilibria: The reactivity of hypophosphites is influenced by the tautomeric equilibrium between the phosphinate and phosphonite forms. Quantifying this equilibrium is key to understanding and predicting its chemical behavior.

Opportunities through Computational Chemistry: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure and reaction pathways of phosphorus compounds at the molecular level. nih.govnih.gov

Mechanism Studies: DFT calculations can be used to map the potential energy surfaces of reactions involving hypophosphite, identifying transition states and intermediates. This can provide detailed insights into reaction mechanisms, such as those involved in its antioxidant role in perovskite solar cells or its function in OER catalysis. nih.govresearchgate.net

Predicting Reactivity: Computational studies can help in understanding the tautomeric equilibria of H-phosphonates and predicting their reactivity, which is crucial for designing new applications. researchgate.net

Interdisciplinary Approaches to this compound Research

The future of this compound research lies in fostering collaborations across multiple scientific disciplines. The complexity of the challenges and the breadth of potential applications necessitate an integrated approach.

Materials Science and Chemistry: The development of functional materials, such as perovskites for solar cells, flame-retardant composites, and novel catalysts, requires a close collaboration between chemists synthesizing new compounds and materials scientists characterizing their structural and functional properties. ox.ac.uk

Chemistry and Physics: Understanding the electronic and magnetic properties of new hypophosphite-based materials, such as hybrid organic-inorganic perovskites, relies on the combined expertise of chemists and physicists.

Chemistry and Computer Science: The integration of AI, machine learning, and computational chemistry into the research workflow is a prime example of an interdisciplinary approach that can accelerate discovery and deepen understanding.

Chemistry and Engineering: Scaling up sustainable synthetic processes from the laboratory to industrial production requires the expertise of chemical engineers to design and optimize reactors and processes, such as continuous flow systems.

By embracing these interdisciplinary strategies, the scientific community can fully explore the potential of this compound and its derivatives to contribute to the development of sustainable technologies and advanced materials.

Q & A

Q. What are the key physicochemical properties of ammonium hypophosphite, and how do they influence experimental design?

this compound (NH₄H₂PO₂) exhibits distinct properties critical for experimental reproducibility. Key data include:

  • Molecular weight : 83.03 g/mol
  • Density : 1.634 g/cm³
  • Solubility : 1000 g/L in water at 20°C
  • Melting point : 155–160°C
  • Crystal structure : Orthorhombic system, tabular prisms with {111} and {110} terminations These properties dictate handling protocols (e.g., hygroscopicity requires anhydrous storage) and reaction conditions (e.g., aqueous solubility supports homogeneous solution-phase syntheses).

Q. Which analytical techniques are most effective for characterizing this compound in solid and solution phases?

  • Solid-state characterization :
  • X-ray diffraction (XRD) : Resolves orthorhombic crystallinity (space group mmm) and unit cell parameters .
  • Infrared (IR) spectroscopy : Identifies P–H stretching modes (VS bands ~2350 cm⁻¹) and NH₄⁺ deformation vibrations .
    • Solution-phase analysis :
  • pH-dependent assays : Use pH 3.5 buffers (e.g., monobasic ammonium phosphate) to stabilize hypophosphite ions in chromatographic separations .
  • UV-Vis spectroscopy : Quantify hypophosphite via redox-coupled colorimetric assays (e.g., molybdate-based methods) .

Q. How can researchers mitigate decomposition risks during synthesis or storage of this compound?

Decomposition pathways (e.g., thermal disproportionation to PH₃) are minimized by:

  • Storage : Airtight containers with desiccants, away from light and heat sources .
  • Synthetic controls : Low-temperature (<160°C) reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of this compound in catalytic systems?

Hypophosphite (H₂PO₂⁻) acts as a reducing agent via two-electron transfer, forming HPO₃²⁻. Mechanistic studies require:

  • Electrochemical profiling : Cyclic voltammetry in buffered media (pH 3.5–7) to map redox potentials .
  • Isotopic labeling : Use D₂O or ¹⁸O-enriched H₂O to trace oxygen sources in reaction byproducts .
  • Computational modeling : DFT simulations of transition states in hypophosphite-mediated reductions .

Q. How do crystallographic anisotropies in this compound affect its reactivity in solid-state reactions?

Orthorhombic crystals exhibit anisotropic thermal expansion and reactivity:

  • Thermogravimetric analysis (TGA) : Correlate mass loss with crystallographic axis-specific decomposition .
  • Surface-sensitive techniques : AFM or SEM to map reactivity differences across {111} vs. {110} facets .
  • Table : Crystallographic data for reactivity analysis
ParameterValue
Crystal systemOrthorhombic
Space groupmmm
Refractive indicesα=1.577, β=1.583
2V angle77° (biaxial +)

Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under varying humidity?

Discrepancies in hygroscopicity data arise from impurity levels (e.g., residual H₃PO₂) or measurement conditions. Resolve via:

  • Controlled humidity chambers : Quantify water uptake at 25–80% RH using dynamic vapor sorption (DVS) .
  • Purity validation : ICP-MS or NMR to detect trace contaminants influencing stability .
  • Cross-lab reproducibility : Collaborative studies using standardized protocols (e.g., IUPAC guidelines) .

Methodological Guidelines

  • Data reporting : Include raw crystallographic datasets (d-spacings, intensities) as supplemental files .
  • Ethical compliance : Document safety protocols (e.g., PPE for handling hygroscopic or reactive compounds) .
  • Computational reproducibility : Share input files for DFT models (e.g., Gaussian/NWChem formats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.